molecular formula C7H7N3O B2609696 5-Methylpyrazolo[1,5-a]pyrazin-4-one CAS No. 1454587-95-1

5-Methylpyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2609696
CAS No.: 1454587-95-1
M. Wt: 149.153
InChI Key: ZHRDMZHJVKUMAJ-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyrazin-4-one (CAS 1314920-48-3) is a nitrogen-rich heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol. This fused bicyclic scaffold serves as a versatile building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. Recent scientific investigations have identified the dihydro form of this core structure, dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, as a cyclic product derived from β-amidomethyl vinyl sulfone covalent cysteine protease inhibitors. This highlights its relevance in antiviral research, specifically in the context of alphavirus cysteine protease inhibition . The cyclic derivative has been explored for its potential role as a prodrug for acyclic warheads, demonstrating improved plasma exposure in pharmacokinetic studies . As a key synthetic intermediate, this compound is valuable for researchers developing novel small-molecule inhibitors. It is handled as a fine chemical that requires careful storage, typically sealed in a dry environment at room temperature to maintain stability . This product is intended for research applications and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-9-4-5-10-6(7(9)11)2-3-8-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRDMZHJVKUMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C(=CC=N2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methylpyrazolo[1,5-a]pyrazin-4-one CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Methylpyrazolo[1,5-a]pyrazin-4-one and its core scaffold, pyrazolo[1,5-a]pyrazin-4(5H)-one . This chemotype has emerged as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K), phosphodiesterase (PDE) inhibitors, and antiviral agents.

Core Scaffold Identity, Synthesis, and Pharmacological Applications

Executive Summary

The This compound moiety represents a bicyclic heteroaromatic system fusing a pyrazole ring with a pyrazinone ring. It functions as a rigid, planar scaffold capable of directing substituents into specific binding pockets of enzymes such as PI3K


 and cysteine proteases. The "5-methyl" designation typically refers to the methylation of the lactam nitrogen (N-5) in the 4(5H)-one tautomer, locking the system in the amide form and preventing tautomerization to the 4-hydroxy species. This modification enhances metabolic stability and lipophilicity, critical for CNS penetration and intracellular target engagement.

Chemical Identity and Nomenclature[1]

The nomenclature for this scaffold can be complex due to tautomerism and varying numbering systems. The primary reference standard is the unsubstituted parent lactam.

Core Identification Data
FeatureDetails
Primary Target 5-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one
Parent Scaffold CAS 1301714-00-0 (Pyrazolo[1,5-a]pyrazin-4(5H)-one)
Derivative CAS 2740657-57-0 (5-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid)
Molecular Formula

(for 5-Methyl analog)
Molecular Weight 149.15 g/mol
SMILES Cn1cc2n(ncc2)c1=O (N-methylated lactam)
IUPAC Name 5-Methyl-4H-pyrazolo[1,5-a]pyrazin-4-one
Synonyms and Related Terms
  • Systematic Name: 5-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine[1][2][3][4][5]

  • Scaffold Synonyms: Pyrazolo[1,5-a]pyrazin-4(5H)-one; 4-Hydroxypyrazolo[1,5-a]pyrazine (tautomer).

  • Related Impurities: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (a reduced byproduct often seen in vinyl sulfone synthesis).

Structural Analysis & Numbering

The numbering of the fused system is critical for structure-activity relationship (SAR) studies.

  • Positions 1, 2, 3: Belong to the pyrazole ring.[1][3]

  • Position 4: Carbonyl carbon (C=O).

  • Position 5: Nitrogen atom (Amide N). This is the site of methylation.

  • Positions 6, 7: Carbons of the pyrazine ring.[1][6]

Synthetic Methodologies

Synthesis of the 5-methyl derivative can be achieved via two primary routes: De Novo Cyclization (Route A) or Direct Alkylation of the parent scaffold (Route B).

Route A: De Novo Cyclization (Preferred for Scale-up)

This route builds the pyrazine ring onto a pre-existing pyrazole core. It allows for diverse substitution at positions 2 and 6.

  • Starting Material: Ethyl 1H-pyrazole-5-carboxylate.

  • N-Alkylation: Reaction with an

    
    -halo ketone or aldehyde equivalent (e.g., bromoacetaldehyde diethyl acetal) to form the N-alkylated intermediate.
    
  • Cyclization: Treatment with Methylamine (

    
    ) induces cyclization to form the lactam ring with the N-methyl group already in place.
    
Route B: Direct Alkylation (Late-Stage Diversification)

Used when the parent scaffold (CAS 1301714-00-0) is available.

  • Deprotonation: The N-H proton of the lactam (

    
    ) is removed using a base like Sodium Hydride (
    
    
    
    ) or Cesium Carbonate (
    
    
    ).
  • Methylation: Addition of Methyl Iodide (

    
    ) or Dimethyl Sulfate.
    
    • Note: Regioselectivity must be controlled. O-alkylation (forming the methoxy imidate) is a competing side reaction. Using a polar aprotic solvent (DMF) and softer bases favors N-alkylation.

Visualization of Synthetic Pathways

Synthesis cluster_legend Pathway Legend Start Ethyl 1H-pyrazole-5-carboxylate Inter1 N-(2,2-Diethoxyethyl) pyrazole derivative Start->Inter1 BrCH2CH(OEt)2 K2CO3, DMF Parent Pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1301714-00-0) Start->Parent 1. Alkylation 2. NH4OAc (Cyclization) Target This compound Inter1->Target MeNH2, AcOH Cyclization (Route A) Parent->Target MeI, NaH, DMF (Route B) Route A: De Novo Route A: De Novo Route B: Alkylation Route B: Alkylation

Figure 1: Synthetic pathways for this compound. Route A (Blue) is preferred for avoiding O-alkylation byproducts.

Applications in Drug Discovery[10]

The this compound scaffold is a bioisostere of quinolinone and other bicyclic lactams. Its applications are driven by its ability to mimic the purine ring system, making it an effective ATP-competitive inhibitor.

Kinase Inhibition (PI3K)

Derivatives of this scaffold have shown potency against Phosphoinositide 3-kinase (PI3K) , specifically the


 isoform. The lactam carbonyl (C=O) and the N-methyl group often participate in hydrogen bonding networks within the hinge region of the kinase ATP-binding pocket.
  • Mechanism: The planar system stacks between the hydrophobic residues (e.g., Trp, Phe) in the active site, while substituents at position 2 extend into the affinity pocket.

Cysteine Protease Inhibition

Recent studies (see Ref 1) have identified dihydropyrazolo[1,5-a]pyrazin-4-ones as cyclic byproducts of vinyl sulfone inhibitors. While the cyclic form itself is often inactive against proteases, the 5-methyl variant prevents the reversible ring-opening back to the active vinyl sulfone, serving as a stable negative control or a distinct chemotype for non-covalent inhibition.

Pharmacophore Map

Pharmacophore N5 N-5 (Methyl) Hinge Kinase Hinge Interaction N5->Hinge Hydrophobic Contact C4 C-4 (Carbonyl) C4->Hinge H-Bond Acceptor Pyz Pyrazine Ring (Hydrophobic) Pyr Pyrazole Ring (H-Bond Acceptor) Solvent Solvent Exposed Region Pyr->Solvent Substitution Vector

Figure 2: Pharmacophore mapping of the this compound scaffold highlighting key interaction points in kinase binding pockets.

Experimental Protocols

Protocol 5.1: Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one (Parent Scaffold)

Based on standard cyclization methodologies.

  • Reagents: Ethyl 1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxylate (1.0 eq), Ammonium Acetate (

    
    , 5.0 eq), Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve the pyrazole intermediate in glacial AcOH.

    • Add

      
       and heat the mixture to reflux (
      
      
      
      ) for 4–6 hours.
    • Monitor reaction progress by TLC/LC-MS (Target mass:

      
      ).
      
    • Workup: Cool to room temperature. Pour into ice water. The precipitate is filtered, washed with water, and dried under vacuum.

  • Yield: Typically 60–75%.

Protocol 5.2: N-Methylation to this compound
  • Reagents: Parent scaffold (1.0 eq), Cesium Carbonate (

    
    , 2.0 eq), Methyl Iodide (
    
    
    
    , 1.1 eq), DMF.
  • Procedure:

    • Dissolve parent scaffold in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 mins to deprotonate N-5.
      
    • Add

      
       dropwise at 
      
      
      
      .
    • Allow to warm to RT and stir for 2 hours.

    • Purification: Dilute with EtOAc, wash with brine (

      
      ). Purify residue via silica gel chromatography (DCM/MeOH gradient) to separate N-methyl (major) from O-methyl (minor) products.
      

References

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of

    
    -Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Pharmaceuticals, 2024. Link
    
  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels. Chemistry & Biodiversity, 2025. Link

  • PubChem Compound Summary: Pyrazolo[1,5-a]pyrimidine-5,7-diol (Isomeric Reference). National Library of Medicine. Link

  • BLD Pharm Product Catalog: Pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1301714-00-0). Link[1]

Sources

5-Methylpyrazolo[1,5-a]pyrazin-4-one as a GluN2A positive allosteric modulator

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methylpyrazolo[1,5-a]pyrazin-4-one as a GluN2A Positive Allosteric Modulator

Executive Summary

The N-methyl-D-aspartate receptor (NMDAR) is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Hypofunction of NMDARs, particularly those containing the GluN2A subunit, has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, depression, and cognitive deficits associated with Alzheimer's disease. Direct agonism of NMDARs is therapeutically unviable due to the risk of excitotoxicity. Consequently, positive allosteric modulators (PAMs) that enhance receptor function only in the presence of the endogenous agonist glutamate represent a more refined and promising therapeutic strategy.[1][2] This guide focuses on the pyrazolo[1,5-a]pyrazin-4-one chemical scaffold, a novel class of potent and selective GluN2A PAMs. We will provide a detailed examination of their mechanism of action, pharmacological profile, key experimental protocols for their characterization, and their therapeutic potential.

Introduction: The NMDAR and the Rationale for GluN2A Modulation

The N-Methyl-D-Aspartate Receptor (NMDAR)

NMDARs are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits.[3] Activation of the receptor requires the simultaneous binding of two co-agonists: glutamate to the GluN2 subunits and glycine (or D-serine) to the GluN1 subunits.[3] A unique feature of NMDARs is their voltage-dependent channel block by magnesium ions (Mg²⁺) at resting membrane potentials. This block is relieved by postsynaptic depolarization, making the NMDAR a coincidence detector of both presynaptic glutamate release and postsynaptic activity. The subsequent influx of Ca²⁺ through the channel pore is a critical trigger for downstream signaling cascades that mediate synaptic plasticity.[4]

The Significance of the GluN2A Subunit

The subunit composition of NMDARs dictates their functional properties, including agonist affinity, deactivation kinetics, and channel conductance. During brain development, a "developmental switch" occurs where the predominantly expressed GluN2B subunit is gradually replaced by the GluN2A subunit at mature synapses.[2] This transition results in NMDARs with faster deactivation kinetics, which is crucial for refining synaptic signaling. Growing evidence suggests that activating GluN2A-containing NMDARs promotes neuronal survival pathways, whereas overactivation of GluN2B-containing receptors can lead to excitotoxicity.[5][6] Therefore, selective potentiation of GluN2A-containing receptors is a highly sought-after therapeutic approach to enhance synaptic function and cognition while minimizing the risk of adverse effects.[5][6]

cluster_NMDAR NMDA Receptor Complex cluster_Ligands Binding Events GluN1_1 GluN1 Pore Ion Channel Pore (Ca²⁺, Na⁺) GluN1_1->Pore GluN1_2 GluN1 GluN1_2->Pore GluN2A_1 GluN2A GluN2A_1->Pore GluN2A_2 GluN2A GluN2A_2->Pore Glutamate Glutamate Glutamate->GluN2A_1 Binds to GluN2 LBD Glutamate->GluN2A_2 Glycine Glycine Glycine->GluN1_1 Binds to GluN1 LBD Glycine->GluN1_2 PAM GluN2A PAM (Pyrazolopyrazinone) PAM->GluN1_1 Binds at Interface PAM->GluN2A_1

Diagram 1: NMDAR structure with GluN2A PAM binding site.

The Pyrazolo[1,5-a]pyrazin-4-one Scaffold: A Novel Class of GluN2A PAMs

The discovery of the pyrazolo[1,5-a]pyrazin-4-one core structure as a privileged scaffold for GluN2A modulation emerged from extensive high-throughput screening and structure-based drug design campaigns.[7] Researchers at Takeda Pharmaceutical Company identified this class of compounds as having high potency for GluN2A, excellent selectivity against both AMPA receptors and other NMDAR subtypes, and favorable pharmacokinetic properties, including brain penetrance.[7]

Subsequent optimization, guided by X-ray crystallography and medicinal chemistry, led to the identification of highly potent molecules. For instance, the introduction of a methyl group and specific stereochemistry, as in the lead compound (R)-9 described in the literature, was found to be critical for maximizing efficacy and selectivity.[7] These compounds represent a significant advancement in the development of pharmacological tools and potential therapeutics for CNS disorders.

Mechanism of Action

Allosteric Binding at the GluN1-GluN2A Interface

Unlike orthosteric agonists that bind directly to the glutamate or glycine sites, pyrazolo[1,5-a]pyrazin-4-ones act as true allosteric modulators. X-ray crystallography studies have revealed that these PAMs bind to a novel modulatory site located at the dimer interface between the extracellular ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[8][9] This binding event stabilizes a conformational state of the receptor that enhances its response to glutamate.

Impact on Channel Function

The binding of a pyrazolo[1,5-a]pyrazin-4-one PAM to the GluN1-GluN2A interface results in several key changes to receptor function:

  • Increased Glutamate Potency: The PAMs significantly decrease the glutamate EC₅₀, meaning a lower concentration of glutamate is required to achieve a half-maximal response. This effectively amplifies the receptor's sensitivity to endogenous glutamate released during synaptic transmission.[1][8]

  • Slowing of Channel Deactivation: These compounds slow the rate at which the ion channel closes after the removal of glutamate.[1][8] This prolongs the NMDAR-mediated excitatory postsynaptic current (EPSC), allowing for a greater influx of Ca²⁺ and a stronger downstream signal. The extent of deactivation slowing can be tuned through structural modifications to the PAM molecule.[10]

  • Increased Channel Open Probability: While not directly opening the channel themselves, these PAMs increase the probability that the channel will open when both co-agonists are bound.

Pharmacological Characterization

A rigorous and systematic approach is required to fully characterize a novel GluN2A PAM. This involves a tiered progression from initial screening in heterologous systems to functional validation in native neuronal circuits.

cluster_InVitro In Vitro Characterization cluster_ExVivo Ex Vivo Validation cluster_InVivo In Vivo Assessment HTS High-Throughput Screen (e.g., FLIPR) TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) - Potency (EC₅₀) - Subtype Selectivity HTS->TEVC Hit Confirmation Patch Patch-Clamp Electrophysiology (HEK293 Cells) - Deactivation Kinetics - Glutamate EC₅₀ Shift TEVC->Patch Detailed Mechanistic Study Slices Hippocampal Slice Recording - Synaptic NMDAR Currents - Long-Term Potentiation (LTP) Patch->Slices Native Receptor Validation PK Pharmacokinetics (PK) - Brain Penetration (Kp,uu) - Half-life Slices->PK Candidate Selection Behavior Preclinical Models - Cognitive Enhancement - Target Engagement PK->Behavior Efficacy Testing

Diagram 2: Experimental workflow for characterizing a GluN2A PAM.
In Vitro and Ex Vivo Data Summary

The following table summarizes typical pharmacological data for a potent pyrazolo[1,5-a]pyrazin-4-one-based GluN2A PAM, synthesized from published literature.[7][10][11]

ParameterAssay SystemTypical ValueSignificance
GluN2A EC₅₀ TEVC / Patch-Clamp50 - 300 nMMeasures the potency of the modulator.
Max Potentiation TEVC / Patch-Clamp150 - 400%Indicates the maximal efficacy of the compound.
Glutamate EC₅₀ Fold Shift Patch-Clamp5 - 15 foldQuantifies the increase in glutamate sensitivity.
Selectivity vs. GluN2B TEVC / Patch-Clamp>100-foldCritical for avoiding GluN2B-related side effects.
Selectivity vs. AMPAR Patch-Clamp>100-foldEnsures specific action on NMDARs.
LTP Enhancement Hippocampal SlicesSignificant IncreaseConfirms functional enhancement of synaptic plasticity.
Brain Penetration (Kp,uu) In Vivo PK0.5 - 1.5Measures unbound drug concentration in the brain vs. plasma; essential for CNS activity.

Experimental Protocols

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a robust method for initial characterization of potency and subtype selectivity. The large size of the oocytes allows for stable, long-duration recordings and easy injection of cRNA for receptor expression.

  • Objective: To determine the EC₅₀ and maximal potentiation of the test compound on human GluN1/GluN2A receptors.

  • Materials:

    • Xenopus laevis oocytes

    • cRNA for human GluN1 and GluN2A subunits

    • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • Agonist solution: ND96 containing 100 µM glutamate and 100 µM glycine.

    • Test compound stock solution in DMSO.

  • Methodology:

    • Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by incubation in collagenase.

    • cRNA Injection: Inject each oocyte with ~50 nL of a solution containing cRNAs for both GluN1 and GluN2A subunits (e.g., 0.5 ng/subunit). Incubate at 18°C for 2-4 days to allow for receptor expression.

    • Electrophysiology Setup: Place an oocyte in the recording chamber and perfuse with ND96 buffer. Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to clamp the membrane potential at -70 mV.

    • Baseline Response: Obtain a baseline current by applying the agonist solution until the response reaches a steady state. Wash with ND96 until the current returns to baseline.

    • Compound Application: Pre-incubate the oocyte with the test compound (at a specific concentration diluted in ND96) for 60-90 seconds.

    • Potentiated Response: While still in the presence of the test compound, co-apply the agonist solution and record the potentiated peak current.

    • Data Analysis: Repeat steps 4-6 for a range of compound concentrations. Calculate potentiation as ((I_potentiated / I_baseline) - 1) * 100%. Plot the percent potentiation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal potentiation.

    • Self-Validation: Run parallel experiments on oocytes expressing other subtypes (e.g., GluN1/GluN2B) to confirm selectivity. A selective compound should produce minimal or no potentiation on other subtypes.

Protocol: Whole-Cell Patch-Clamp in HEK293 Cells

This method provides higher-resolution data on channel kinetics in a mammalian cell system.

  • Objective: To measure the effect of the test compound on the deactivation kinetics of GluN1/GluN2A receptors.

  • Materials:

    • HEK293 cells stably or transiently expressing human GluN1 and GluN2A.

    • External solution: 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 0.5 mM CaCl₂, 10 µM EDTA, 10 mM glucose, pH 7.3.

    • Internal (pipette) solution: 140 mM CsCl, 10 mM HEPES, 1 mM BAPTA, 4 mM Mg-ATP, pH 7.2.

    • Fast-perfusion system for rapid solution exchange.

  • Methodology:

    • Cell Culture: Plate the transfected HEK293 cells on glass coverslips 24-48 hours before recording.

    • Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope. Achieve a whole-cell patch-clamp configuration on a single cell, holding the voltage at -70 mV.

    • Control Response: Position the cell in front of a fast-perfusion application pipette. Elicit a control current by applying a brief pulse (e.g., 2-5 ms) of saturating glutamate (1 mM) and glycine (100 µM).

    • Deactivation Measurement (Control): Record the decaying current after the agonist application is terminated. Fit the decay phase with a weighted exponential function to calculate the deactivation time constant (τ_deact).

    • Compound Application: Perfuse the cell with the external solution containing the test compound (at its EC₅₀ concentration) for ~60 seconds.

    • Deactivation Measurement (Potentiated): Repeat the brief agonist pulse in the continued presence of the test compound and record the potentiated current and its decay.

    • Data Analysis: Compare the τ_deact from the control and potentiated responses. A significant increase in τ_deact indicates a slowing of channel deactivation.

    • Self-Validation: Ensure the stability of the recording by measuring a control response after washing out the compound. The current amplitude and kinetics should return to near-initial baseline levels.

Therapeutic Potential and Downstream Signaling

Enhancing GluN2A function with pyrazolo[1,5-a]pyrazin-4-one PAMs has profound implications for synaptic function. The increased Ca²⁺ influx resulting from prolonged channel opening strengthens the activation of downstream signaling cascades crucial for synaptic plasticity, such as the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the phosphorylation of cAMP response element-binding protein (CREB).[6] This molecular mechanism is the foundation for enhancing Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[7]

PAM GluN2A PAM (Pyrazolopyrazinone) NMDAR GluN2A-NMDAR PAM->NMDAR Potentiates Ca_Influx Increased Ca²⁺ Influx NMDAR->Ca_Influx Mediates CaMKII CaMKII Activation Ca_Influx->CaMKII Activates CREB CREB Phosphorylation CaMKII->CREB Phosphorylates LTP Enhanced LTP (Synaptic Plasticity) CREB->LTP Promotes Cognition Improved Cognition & Neuronal Survival LTP->Cognition Underlies

Diagram 3: Signaling pathway for GluN2A PAM-mediated cognitive enhancement.

This mechanism provides a strong rationale for investigating these compounds in disorders characterized by NMDAR hypofunction and cognitive impairment:

  • Schizophrenia: To address the negative symptoms and cognitive deficits linked to impaired glutamate signaling.[10]

  • Depression: As a potential novel antidepressant mechanism, leveraging the role of synaptic plasticity in mood regulation.[7]

  • Alzheimer's Disease & Dravet Syndrome: To counteract synaptic failure, reduce aberrant network activity, and improve cognitive function.[11]

  • Stroke Recovery: To promote neuronal survival and synaptic remodeling in the post-ischemic brain.[6]

Challenges and Future Directions

Despite the significant promise of the pyrazolo[1,5-a]pyrazin-4-one scaffold, challenges remain. The primary focus of ongoing research is to achieve an optimal therapeutic window by fine-tuning the pharmacological profile. A key consideration is the degree of potentiation and slowing of deactivation kinetics; excessive enhancement could potentially disrupt the precise timing of synaptic transmission or lower the seizure threshold. Future drug development will focus on designing molecules with specific kinetic profiles tailored for different disease indications, and on conducting rigorous long-term safety and efficacy studies to ensure their successful translation from preclinical models to clinical application.

Conclusion

The this compound class of molecules represents a state-of-the-art approach to the selective positive allosteric modulation of GluN2A-containing NMDARs. By binding to a unique site at the GluN1-GluN2A interface, these compounds enhance receptor sensitivity to glutamate and prolong channel activation, thereby boosting the signaling pathways that underpin synaptic plasticity and cognition. Supported by robust characterization using detailed electrophysiological protocols, this class of PAMs holds immense therapeutic potential for treating a range of devastating CNS disorders linked to NMDAR hypofunction.

References

  • Zheng, L.-W., Shao, J.-H., Zhao, B.-X., & Miao, J.-Y. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909–3913. [Link]

  • Hackos, D. H., et al. (2016). Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function. Neuron, 89(5), 983–999. [Link]

  • Volgraf, M. (2016). Novel PAMs Targeting NMDAR GluN2A Subunit. Neuron, 89(5), 909-911. [Link]

  • Hanson, J. E., et al. (2020). GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models. Cell Reports, 30(2), 381-396.e4. [Link]

  • Li, P., et al. (2025). Development of GluN2A NMDA receptor positive allosteric modulators: Recent advances and perspectives. ResearchGate. [Link]

  • Hackos, D. H., et al. (2025). Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function. ResearchGate. [Link]

  • Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry, 56, 116576. [Link]

  • Wang, R., et al. (2023). Discovery of novel positive allosteric modulators targeting GluN1/2A NMDARs as anti-stroke therapeutic agents. RSC Medicinal Chemistry, 14(6), 1101-1111. [Link]

  • Clarks, N. R., et al. (2021). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. bio-protocol, 11(16), e4134. [Link]

  • St-Gelais, A., et al. (2020). Investigation of pyrazolo[1,5-a]quinoxalin-4-ones as novel monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 28(22), 115783. [Link]

  • Popescu, G. K., & Auerbach, A. (2018). NMDA Receptors: Linking Physiological Output to Biophysical Operation. Journal of Neuroscience, 38(44), 9416-9423. [Link]

  • Sylantyev, S., et al. (2018). Biphasic Modulation of NMDA Receptor Function by Metabotropic Glutamate Receptors. eNeuro, 5(5), ENEURO.0114-18.2018. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3362. [Link]

  • Livi, O., et al. (1981). Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. Il Farmaco; edizione scientifica, 36(10), 849-57. [Link]

  • Amblard, F., et al. (2021). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules, 26(18), 5489. [Link]

  • Zhang, T., et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity, e202502844. [Link]

  • Volgraf, M., et al. (2016). Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design. Journal of Medicinal Chemistry, 59(6), 2760-79. [Link]

  • Mony, L., et al. (2009). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Current Pharmaceutical Design, 15(19), 2225-2245. [Link]

  • Blanco-Aparicio, C., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149-53. [Link]

  • Stroebel, D., et al. (2020). Biased modulators of NMDA receptors control channel opening and ion selectivity. Nature Chemical Biology, 16(2), 188-196. [Link]

  • Zhang, J.-H., et al. (2008). Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 16(24), 10165-71. [Link]

  • Blobaum, A. L., et al. (2021). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. ResearchGate. [Link]

  • Yi, F., et al. (2024). Evaluation of allosteric N-methyl-d-aspartate receptor modulation by GluN2A-selective antagonists using pharmacological equilibrium modeling. Molecular Pharmacology. [Link]

  • González-Vera, J. A., et al. (2014). Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions. Organic & Biomolecular Chemistry, 12(38), 7580-7587. [Link]

  • Li, P., et al. (2025). Development of GluN2A NMDA receptor positive allosteric modulators: Recent advances and perspectives. European Journal of Medicinal Chemistry, 291, 117267. [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3362. [Link]

Sources

Methodological & Application

Application Note: A Strategic Guide to the Synthesis of 5-Methylpyrazolo[1,5-a]pyrazin-4-one via Intramolecular aza-Michael Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrazine and the isomeric pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] These N-heterocyclic systems are integral to drugs targeting a range of diseases, including cancer and inflammatory conditions, often by acting as potent kinase inhibitors.[4][5][6][7] This application note provides a comprehensive, mechanistically-grounded protocol for the synthesis of a key derivative, 5-Methylpyrazolo[1,5-a]pyrazin-4-one. The described strategy hinges on a robust and efficient intramolecular aza-Michael addition followed by a cyclization cascade. We will elucidate the causality behind the experimental design, from precursor synthesis to the critical cyclization step, and provide a detailed, self-validating protocol for researchers in drug discovery and organic synthesis.

Part I: Strategic Rationale and Mechanistic Insight

The construction of fused heterocyclic systems is a cornerstone of modern drug development. The chosen synthetic route leverages a powerful cascade reaction that combines an amide bond formation with a subsequent intramolecular aza-Michael cyclization. This approach is advantageous due to its atom economy and the ability to build molecular complexity in a controlled manner.

The Aza-Michael Reaction: A Foundation for C-N Bond Formation

The aza-Michael addition is a conjugate addition of an amine nucleophile to an electron-deficient alkene (a Michael acceptor).[8][9] This reaction is a highly reliable method for forming carbon-nitrogen bonds and is widely employed in the synthesis of nitrogen-containing compounds.[9][10] In our strategy, the pyrazole's secondary amine acts as the nucleophile. The reaction is typically base-mediated, which serves to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the attack on the Michael acceptor.

An intramolecular variant of this reaction is particularly powerful. Once the acyclic precursor is formed—containing both the pyrazole amine (the nucleophile) and an α,β-unsaturated carbonyl system (the electrophile)—a base can trigger a cyclization event to form the desired fused-ring system.[11][12] The formation of the stable six-membered pyrazinone ring is the thermodynamic driving force for this transformation.[8]

Proposed Reaction Mechanism

The overall synthesis proceeds in two main stages: first, the synthesis of the acyclic precursor, and second, the base-mediated cyclization. The mechanism for the key cyclization step is detailed below.

Mechanism_Aza_Michael_Cyclization cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular aza-Michael Addition cluster_2 Step 3: Tautomerization & Protonation Precursor Acyclic Precursor (Pyrazole-Amide) Anion Nucleophilic Pyrazole Anion Precursor->Anion H⁺ abstraction Precursor->Anion Base Base (e.g., K₂CO₃) Cyclic_Intermediate Cyclized Intermediate (Enolate) Anion->Cyclic_Intermediate 6-exo-trig cyclization Anion->Cyclic_Intermediate Final_Product This compound Cyclic_Intermediate->Final_Product Protonation/ Tautomerization Cyclic_Intermediate->Final_Product

Caption: Proposed mechanism for the intramolecular aza-Michael cyclization.

Part II: Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of the target compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview

Experimental_Workflow Start Starting Materials: 1. 3-Methyl-1H-pyrazole-5-carboxylic acid 2. 3-aminobut-2-enamide Step1 Step 1: Amide Coupling (EDC, HOBt, DIPEA, DMF) Start->Step1 Workup1 Aqueous Work-up & Extraction Step1->Workup1 Purify1 Purification 1 (Column Chromatography) Workup1->Purify1 Precursor Acyclic Precursor: (Z)-N-(4-amino-4-oxobut-2-en-2-yl)-3-methyl- 1H-pyrazole-5-carboxamide Purify1->Precursor Step2 Step 2: Intramolecular Cyclization (K₂CO₃, Ethanol, Reflux) Precursor->Step2 Workup2 Solvent Removal & Work-up Step2->Workup2 Purify2 Purification 2 (Recrystallization) Workup2->Purify2 Product Final Product: This compound Purify2->Product Analysis Characterization (¹H NMR, ¹³C NMR, LC-MS, HRMS) Product->Analysis

Caption: Overall workflow for the synthesis and characterization.

Protocol 1: Synthesis of Acyclic Precursor
  • Rationale: This step constructs the linear precursor containing both the pyrazole nucleophile and the Michael acceptor. A standard peptide coupling reaction using EDC/HOBt is employed for its high efficiency and mild conditions, minimizing side reactions. DIPEA is used as a non-nucleophilic organic base to neutralize hydrochloride salts formed during the reaction.

  • Materials:

    • 3-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

    • 3-aminobut-2-enamide (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Saturated aq. NaHCO₃, Brine

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-Methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), 3-aminobut-2-enamide (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (3.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (3x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the acyclic precursor.

Protocol 2: Intramolecular aza-Michael Cyclization
  • Rationale: This is the key ring-forming step. A moderately weak inorganic base, potassium carbonate (K₂CO₃), is chosen to deprotonate the pyrazole NH.[11] Stronger bases like hydroxides could potentially hydrolyze the amide or catalyze undesired side reactions. Ethanol is a suitable polar protic solvent, and refluxing provides the necessary thermal energy to overcome the activation barrier for cyclization.

  • Materials:

    • Acyclic Precursor (from Protocol 1) (1.0 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Ethanol (EtOH)

  • Procedure:

    • In a round-bottom flask, suspend the acyclic precursor (1.0 eq) and K₂CO₃ (2.0 eq) in ethanol.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

    • Maintain reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS. The formation of the more polar cyclized product should be evident.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic base (K₂CO₃).

    • Concentrate the filtrate under reduced pressure to obtain the crude solid.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Part III: Characterization and Data Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. The data presented in the table below are expected values based on the structure and published data for similar compounds.[11][12][13]

Analysis Technique Parameter Expected Result Rationale for Confirmation
¹H NMR Chemical Shift (δ, ppm)δ 7.5-8.0 (s, 1H, pyrazole H), δ 6.0-6.5 (d, 1H, pyrazine H), δ 5.0-5.5 (d, 1H, pyrazine H), δ 2.3-2.6 (s, 3H, Methyl)Confirms the presence and connectivity of all protons in the final fused-ring structure. The disappearance of vinyl protons from the precursor is a key indicator of successful cyclization.[11][12]
¹³C NMR Chemical Shift (δ, ppm)δ 160-165 (C=O), δ 145-155 (pyrazole C), δ 135-145 (pyrazole C), δ 110-120 (pyrazine C), δ 95-105 (pyrazole C), δ 40-50 (pyrazine CH₂), δ 15-20 (Methyl C)Confirms the carbon skeleton of the molecule, including the key carbonyl carbon of the pyrazinone ring.
LC-MS [M+H]⁺Expected m/z: 164.0665Provides the molecular weight of the compound, confirming the elemental composition C₇H₇N₃O.
HRMS Exact MassCalculated for C₇H₈N₃O⁺: 164.0662High-resolution mass spectrometry provides a highly accurate mass measurement, unequivocally confirming the molecular formula.

Part IV: Discussion and Troubleshooting

  • Controlling Side Reactions: During the cyclization step, the primary competing reaction is intermolecular polymerization or dimerization. Using a relatively high dilution (0.05-0.1 M) favors the intramolecular pathway. Ensure the precursor from Protocol 1 is of high purity, as impurities can interfere with the cyclization.

  • Incomplete Cyclization: If monitoring shows incomplete conversion, the reaction time can be extended. Alternatively, a slightly stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) could be trialed in an aprotic solvent like acetonitrile, though this may require more rigorous optimization to avoid side products.

  • Purification Challenges: The final product is polar. If recrystallization fails to yield pure material, silica gel chromatography using a polar mobile phase (e.g., dichloromethane/methanol gradient) is a viable alternative.

Part V: Conclusion

This application note details a reliable and mechanistically sound two-step synthesis for this compound. By understanding the principles of the key intramolecular aza-Michael cyclization, researchers can effectively apply this strategy to generate this valuable heterocyclic scaffold. The provided protocols are designed to be self-validating through rigorous in-process monitoring and final product characterization, empowering drug development professionals to access this important class of molecules for further investigation.

References

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. [13]

  • Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Chemistry & Biodiversity. [14]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [4]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [5]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. RSC Advances. [1]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [15]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [8]

  • Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. [16]

  • Catalyzed Aza-Michael Addition/Click Reaction of in Situ Generated α-Azidohydrazones: Synthesis of Novel Pyrazolone−Triazole Framework. ACS Publications. [17]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [18]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Molecules. [11]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [2]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers Media S.A.. [9]

  • A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization. Organic Letters. [19]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. [6]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [3]

  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI. [20]

  • Pyrazolo[1,5-a][1][4][13]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [21]

  • Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online. [22]

  • Michael addition/aza‐cyclization cascade reaction. ResearchGate. [10]

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed. [23]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [7]

  • Synthesis of pyrazolo[1,5-a][1][4][13]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. [24]

  • Synthesis of new pyrazolo[5,1-c][5][13][14]triazines with antifungal and antibiofilm activities. ResearchGate. [25]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [26]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers. [27]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. National Institutes of Health. [12]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [28]

Sources

Microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Executive Summary

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold represents a privileged class of fused nitrogenous heterocycles, exhibiting potent biological activities including antitumor (specifically against A549 lung cancer cells), antimicrobial, and kinase inhibitory profiles. Conventional synthesis of this core often suffers from prolonged reaction times (12–24 hours), harsh conditions, and tedious purification steps.

This Application Note details a solvent-free, microwave-assisted one-pot protocol that reduces reaction times to under 20 minutes while improving yields and purity. By leveraging the specific heating mechanisms of microwave irradiation—dipolar polarization and ionic conduction—this protocol facilitates a rapid tandem condensation-cyclization sequence that is difficult to achieve under thermal equilibrium conditions.

Scientific Foundation & Mechanism

The Pharmacophore

The pyrazolo[1,5-a]pyrazine core mimics the purine structure, allowing it to interact effectively with ATP-binding pockets of various kinases. The 4(5H)-one moiety provides a critical hydrogen bond acceptor/donor motif (depending on substitution) essential for ligand-receptor binding.

Mechanistic Pathway

The synthesis proceeds via a tandem sequence involving a keto-ester precursor and a primary amine.

  • Condensation: The primary amine attacks the exocyclic ketone of the pyrazole precursor to form a Schiff base (imine) intermediate.

  • Cyclization: The nitrogen atom of the newly formed imine acts as an internal nucleophile, attacking the ester carbonyl at the C-5 position.

  • Elimination: Loss of an alcohol molecule (typically ethanol) drives the formation of the thermodynamically stable lactam ring.

Microwave Advantage: The elimination of water (step 1) and alcohol (step 3) is entropically driven. Microwave irradiation superheats the localized reaction matrix, efficiently removing volatile byproducts and shifting the equilibrium toward the cyclized product.

ReactionMechanism Precursor Keto-Ester Precursor (Ethyl 1-(2-oxo-2-phenylethyl)-pyrazole-5-carboxylate) Inter1 Hemiaminal Intermediate Precursor->Inter1 + Amine (Nu- Attack) Amine Primary Amine (R-NH2) Amine->Inter1 Imine Schiff Base (Imine) Inter1->Imine - H2O (MW Driven) Transition Intramolecular Nucleophilic Attack Imine->Transition Ring Closure Product Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold Transition->Product - EtOH (Irreversible)

Figure 1: Mechanistic pathway of the tandem condensation-cyclization reaction.

Experimental Protocol

Materials & Reagents
  • Precursor: Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate (Synthesized via alkylation of ethyl 3-phenyl-1H-pyrazole-5-carboxylate with phenacyl bromide).

  • Amine: Primary amines (e.g., 2-morpholinoethanamine, benzylamine, aniline derivatives).

  • Solvent: None (Neat conditions recommended) or Ethanol (if solubilization is critical).

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover) with IR temperature sensor.

General Procedure (Solvent-Free)
  • Preparation: In a 10 mL microwave process vial, add the Keto-Ester Precursor (1.0 mmol) and the Primary Amine (1.2 mmol).

    • Expert Note: If the amine is a liquid, it acts as the solvent. If solid, mix intimately or add a minimal amount (0.5 mL) of EtOH to create a slurry.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High (if neat)

  • Workup:

    • Allow the vial to cool to 50 °C.

    • Add Ethanol (3 mL) to the reaction mixture while warm and stir.

    • Cool to room temperature (or 0 °C) to induce precipitation.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Optimization Table

Standardization using 2-morpholinoethanamine.

EntryTemperature (°C)Time (min)SolventYield (%)Observations
18030EtOH45Incomplete conversion
210020EtOH68Moderate conversion
3120 15 Neat 92 Full conversion, clean profile
414010Neat85Minor degradation impurities
5Reflux (Oil Bath)720 (12h)EtOH62Slow, requires purification

Critical Parameters & Troubleshooting

  • Stoichiometry: A slight excess of amine (1.2 equiv) is crucial to drive the initial Schiff base formation. Large excesses should be avoided to prevent difficult purification.

  • Moisture Control: While the reaction produces water, starting with wet reagents can inhibit the initial equilibrium. Use dry reagents.

  • Steric Hindrance: Bulky amines (e.g., tert-butylamine) may require higher temperatures (140–150 °C) or longer times due to the difficulty in forming the imine intermediate.

  • Substrate Scope: This protocol is robust for aliphatic and benzylic amines. Aniline derivatives (less nucleophilic) may require the addition of a catalytic amount of acetic acid (10 mol%) to activate the ketone.

Workflow Visualization

ExperimentalWorkflow Step1 Reagent Mixing (1.0 eq Precursor + 1.2 eq Amine) Step2 Microwave Irradiation 120°C, 15 min, High Stirring Step1->Step2 Solvent-Free / Neat Step3 Cooling & Trituration Add EtOH at 50°C Step2->Step3 Reaction Complete Step4 Filtration & Washing Cold EtOH Wash Step3->Step4 Precipitation Step5 Final Product Pyrazolo[1,5-a]pyrazin-4-one Step4->Step5 Drying

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

References

  • Zheng, L. W., Shao, J. H., Zhao, B. X., & Miao, J. Y. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells.[1] Bioorganic & Medicinal Chemistry Letters, 21(13), 3909–3913.

  • Aggarwal, R., & Kumar, V. (2018). Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation.[1][2][3][4][5] Beilstein Journal of Organic Chemistry, 14, 1222–1228.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Polanski, J., et al. (2016). Microwave-assisted synthesis of nitrogen-fused heterocycles. Current Organic Chemistry, 20(12).

Sources

Protocol for N-methylation of Pyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyrazin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere for purines and quinazolines in kinase inhibitors (e.g., JAK, PI3K) and PDE inhibitors.

The critical synthetic challenge in methylating this scaffold is regioselectivity .[1] The molecule exists in a tautomeric equilibrium between the lactam (NH form) and the lactim (OH form). Upon deprotonation, the resulting ambident anion can react at the nitrogen (N5) or the oxygen (O4).

  • Target: N-Methylation (Thermodynamically preferred, retains aromaticity of the pyrazole but breaks the amide resonance slightly less than O-alkylation affects the overall system stability in specific solvents).

  • Competitor: O-Methylation (Kinetically favored with hard electrophiles/bases).

This guide details two protocols: Method A (Cesium Carbonate) for high regioselectivity and operational simplicity, and Method B (Sodium Hydride) for unreactive substrates.

Mechanistic Insight & Regiochemistry

Understanding the Hard-Soft Acid-Base (HSAB) theory is vital for this transformation.

  • Nitrogen (N5): Softer nucleophile. Favored by soft electrophiles (MeI) and polar aprotic solvents that solvate the cation, leaving the anion "naked" but thermodynamically controlled.

  • Oxygen (O4): Harder nucleophile. Favored by hard electrophiles (MeOTf, dimethyl sulfate) and conditions that promote kinetic control.

Visualization: Tautomerism & Reaction Pathways

G Lactam Lactam Form (NH, C=O) Lactim Lactim Form (N, C-OH) Lactam->Lactim Tautomerism Anion Ambident Anion [Delocalized Charge] Lactam->Anion Base (Deprotonation) Lactim->Anion Base N_Me N-Methyl Product (Desired) Anion->N_Me MeI / DMF (Thermodynamic) O_Me O-Methyl Product (Side Product) Anion->O_Me MeOTf / Ag salts (Kinetic)

Figure 1: Mechanistic pathways governing the regioselectivity of pyrazolo[1,5-a]pyrazin-4-one alkylation.

Experimental Protocols

Method A: Cs₂CO₃ / DMF (Preferred)

Context: This method utilizes the "Cesium Effect," where the large ionic radius of Cs⁺ forms a loose ion pair with the amide anion, enhancing N-nucleophilicity while minimizing O-alkylation through thermodynamic control.

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Charge an oven-dried round-bottom flask with the substrate and anhydrous DMF under N₂ atmosphere. Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color (often yellow/orange), indicating anion formation.

  • Alkylation: Cool the mixture to 0°C (ice bath). Add MeI dropwise via syringe over 5 minutes.

    • Why 0°C? Controls the exotherm and suppresses kinetic O-methylation.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (typically 5% MeOH in DCM) or LCMS.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with water (critical to remove DMF) and 1x with brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Recrystallization from EtOH/Heptane is often sufficient. If necessary, flash chromatography (DCM/MeOH gradient).

Method B: NaH / DMF (For Low Reactivity)

Context: Use this only if Method A fails (e.g., if steric bulk at C3 or C6 hinders the reaction). Sodium hydride generates the "naked" anion irreversibly.

Safety Warning: NaH releases H₂ gas. Ensure proper venting.

Step-by-Step Workflow:

  • Preparation: Wash NaH (60% dispersion in oil, 1.2 equiv) with dry hexane under N₂ to remove mineral oil (optional but recommended for cleaner NMR). Suspend in anhydrous DMF at 0°C.

  • Addition: Add the substrate (dissolved in minimum DMF) dropwise to the NaH suspension at 0°C.

  • Evolution: Stir at 0°C for 15 min, then RT for 30 min until H₂ evolution ceases.

  • Alkylation: Cool back to 0°C. Add MeI (1.1 equiv) dropwise.

  • Quench: CAREFULLY quench with saturated NH₄Cl solution at 0°C.

  • Workup: Standard extraction (EtOAc/Water).

Characterization & Validation (Self-Validating System)

Distinguishing the N-methyl isomer from the O-methyl isomer is the critical validation step. Do not rely solely on MS (same mass).

Comparative Data Table
FeatureN-Methyl (Desired) O-Methyl (Undesired) Causality/Explanation
IR (C=O) Strong band ~1650–1680 cm⁻¹Absent (or weak C=N)N-Me retains the amide carbonyl; O-Me forms an imidate.
¹H NMR (Me) δ 3.4 – 3.6 ppmδ 3.9 – 4.1 ppmO-Me is more deshielded due to direct attachment to electronegative oxygen.
¹³C NMR (C=O) δ ~155–160 ppmUpfield shift (δ <155)Loss of true carbonyl character in O-Me isomer.
HMBC Correlation: Me protons → C=OCorrelation: Me protons → C-ODefinitive Proof: N-Me protons show 3-bond coupling to the carbonyl carbon.
Decision Tree for Optimization

Optimization Start Start: Method A (Cs2CO3/DMF) Check Check LCMS/NMR Start->Check Success >90% N-Me Product Proceed to Scale-up Check->Success Clean Mixed Mixture of N-Me / O-Me Check->Mixed Poor Regioselectivity NoRxn Low Conversion Check->NoRxn Steric Hinderance Switch Solvent Switch Solvent Mixed->Switch Solvent Try Acetone (Lower T) Method B Method B NoRxn->Method B Switch to NaH Change Electrophile Change Electrophile Switch Solvent->Change Electrophile Use MeI (Softer) Heat Heat Method B->Heat 50-60°C

Figure 2: Optimization logic for maximizing yield and regioselectivity.

References

  • Synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives: Park, H. J., et al. (2011).[2][3] "Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells." Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913.[3]

  • Regioselectivity in Heterocyclic Methylation (General Principles): Lund, H. (1909). "Studien in der Pyrazolreihe." Berichte der deutschen chemischen Gesellschaft. (Foundational work on pyrazole tautomerism and alkylation). Note: For modern application, see: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[2]

  • Analogous Scaffold Alkylation (Pyrazolo[1,5-a]pyrimidine): Kshirsagar, U. A., et al. (2024).[4] "Regioselective C-H Functionalization of Pyrazolo[1,5-a]pyrimidines." Organic & Biomolecular Chemistry.

  • N-Alkylation of Amides using Cesium Carbonate: Flessner, T., et al. (2004). "Cesium Carbonate Mediated N-Alkylation of Indoles and Amides." Synlett. (Demonstrates the "Cesium Effect" for regioselectivity).
  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyrazin-4-ones: Wang, J., et al. (2008).[2][5] "Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives." Bioorganic & Medicinal Chemistry, 16(24), 10165-10171.[5]

Sources

Preparation of dihydropyrazolo[1,5-a]pyrazin-4-one vinyl sulfone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Dihydropyrazolo[1,5-a]pyrazin-4-one Vinyl Sulfone Precursors

Executive Summary

This guide details the synthesis and handling of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones , a specialized scaffold used in the development of Targeted Covalent Inhibitors (TCIs).[1][2] While often encountered as a stable, cyclic byproduct during the synthesis of acyclic


-amidomethyl vinyl sulfones (such as inhibitors for USP14 or viral cysteine proteases), this scaffold has emerged as a valuable "masked" warhead precursor .[1][2]

In aqueous or physiological environments, this cyclic structure exists in equilibrium with its active acyclic vinyl sulfone form.[1][2] This protocol provides a controlled methodology to synthesize the cyclic precursor, ensuring high purity and stability, and describes the conditions required to release the active vinyl sulfone warhead for proteomic profiling or therapeutic action.

Strategic Retrosynthesis & Mechanism

The synthesis hinges on a reversible intramolecular aza-Michael addition.[1] The acyclic vinyl sulfone (the active drug) can spontaneously cyclize under basic conditions to form the thermodynamically stable dihydropyrazolo[1,5-a]pyrazin-4-one.[1][2]

Key Chemical Principle:

  • Forward Reaction (Masking): Base-mediated cyclization of the pyrazole nitrogen (

    
    ) onto the 
    
    
    
    -carbon of the vinyl sulfone.[1][2]
  • Reverse Reaction (Unmasking): In the presence of a biological nucleophile (e.g., Cysteine thiol) or specific pH conditions, the ring opens, regenerating the electrophilic vinyl sulfone for covalent attachment to the target.[1][2]

Retrosynthesis Target Cyclic Precursor (6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one) Intermediate Active Warhead (Acyclic u03b2-amidomethyl vinyl sulfone) Target->Intermediate Retro-aza-Michael (Ring Opening) BB1 Building Block A (Substituted Pyrazole-3-carboxylic acid) Intermediate->BB1 Amide Coupling BB2 Building Block B ((E)-3-(methylsulfonyl)prop-2-en-1-amine) Intermediate->BB2 Amide Coupling

Figure 1: Retrosynthetic logic connecting the cyclic precursor to its constituent building blocks via the active acyclic intermediate.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Vinyl Sulfone Linker

Target: (E)-3-(methylsulfonyl)prop-2-en-1-amine hydrochloride This linker provides the electrophilic warhead.[1][2]

Reagents:

  • N-Boc-aminoacetaldehyde[1][2]

  • Diethyl (methylsulfonyl)methylphosphonate[1][2]

  • Lithium chloride (LiCl)[1][2]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1][2]

  • Acetonitrile (MeCN), 4M HCl in Dioxane[1][2]

Step-by-Step:

  • HWE Reaction: To a solution of LiCl (1.2 equiv) in dry MeCN at 0°C, add diethyl (methylsulfonyl)methylphosphonate (1.1 equiv) and DBU (1.1 equiv). Stir for 30 min.

  • Addition: Add N-Boc-aminoacetaldehyde (1.0 equiv) dropwise. Allow to warm to RT and stir for 4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2] Purify via silica flash chromatography (Hex/EtOAc) to isolate the N-Boc protected vinyl sulfone.[1][2]

  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Triturate the solid with Et₂O to yield the target amine hydrochloride salt as a white solid.[1]

Protocol B: Assembly of the Acyclic Vinyl Sulfone

Target: N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide derivative

Reagents:

  • Substituted 1H-pyrazole-3-carboxylic acid (1.0 equiv)[1][2]

  • Vinyl Sulfone Linker (from Protocol A) (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • DMF (Dimethylformamide)[1][2]

Step-by-Step:

  • Activation: Dissolve the pyrazole acid in DMF (0.1 M). Add DIPEA and HATU. Stir for 10 min to activate the acid.

  • Coupling: Add the amine hydrochloride linker. Stir at RT for 4–16 hours.[1][2]

  • Monitoring: Monitor by LC-MS. You will observe the mass of the acyclic product

    
    .[1][2]
    
  • Workup (Critical): Dilute with EtOAc and wash with 0.5 M HCl (acidic wash prevents premature cyclization).[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography using DCM/MeOH. Note: Avoid basic modifiers (NH₃, Et₃N) in the eluent to maintain the acyclic form.[1][2]

Protocol C: Controlled Cyclization to Dihydropyrazolo[1,5-a]pyrazin-4-one

Target: The Cyclic "Masked" Precursor

Reagents:

  • Acyclic Vinyl Sulfone (from Protocol B)[1][2]

  • Potassium Carbonate (K₂CO₃)[1][2][3][4]

  • Ethanol (EtOH)[1][2][3]

Step-by-Step:

  • Reaction: Dissolve the acyclic vinyl sulfone in EtOH (0.05 M). Add K₂CO₃ (3.0 equiv).[1][2][3]

  • Cyclization: Stir at RT. The reaction typically completes within 2–4 hours.[1]

  • Monitoring: Monitor by NMR.

    • Disappearance: Vinyl protons (

      
       6.6–7.0 ppm).[1][2]
      
    • Appearance: Multiplet at

      
       5.0–5.1 ppm (chiral center formed at ring junction) and diastereotopic methylene protons at 
      
      
      
      3.7–4.0 ppm.[1][2]
  • Workup: Filter off solids. Concentrate the filtrate.

  • Purification: Recrystallize from EtOH/Water or purify via reverse-phase HPLC (neutral conditions).

Data Analysis & Quality Control

Table 1: NMR Diagnostic Signals

FeatureAcyclic Form (Active)Cyclic Form (Inactive Precursor)
Vinyl Protons 2H, dt,

6.6–6.9 ppm
Absent
Ring Junction (CH) Absent1H, m,

5.0–5.1 ppm
Methylene (N-CH2) 2H, t,

~4.1 ppm
2H, dd/m,

3.7–4.0 ppm (Diastereotopic)
Carbonyl (C=O) Amide (~160-165 ppm)Lactam (Shifted ~2-5 ppm upfield)

Functional Validation: The GSH Capture Assay

To verify the "precursor" capability, you must demonstrate that the cyclic molecule releases the active vinyl sulfone to label a target.

Protocol:

  • Prepare a 10 mM stock of the Cyclic Precursor in DMSO.[1]

  • Prepare a 10 mM stock of Reduced Glutathione (GSH) in PBS (pH 7.4).

  • Mix equimolar amounts (final conc. 100

    
    M) in PBS.[1][2] Incubate at 37°C.
    
  • Analysis: Monitor via LC-MS at T=0, 1h, 4h, 24h.

  • Result: You should observe the formation of the GSH-Adduct (Mass = Precursor + 307 Da).[1][2] This confirms the ring opened and the vinyl sulfone reacted with the GSH thiol.

Safety & Handling

  • Vinyl Sulfones: Potent alkylating agents.[1] They are Michael acceptors designed to covalently modify proteins.[1] Handle with extreme care, using gloves and working in a fume hood.[1][2] In case of skin contact, wash immediately with 5% sodium thiosulfate (to quench the alkylator) followed by soap and water.[1][2]

  • Stability: The cyclic precursors are generally stable solids at room temperature.[1] However, avoid storing them in strongly acidic or basic solutions for prolonged periods to prevent uncontrolled hydrolysis or ring-opening.[1][2]

References

  • Ghoshal, A., et al. (2024).[1][2] Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of

    
    -Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI Viruses. 
    
  • Magalhães, Á. F., et al. (2024).[1][2] Optimized Syntheses of Pyrazole Vinyl Sulfones and Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones. ChemRxiv.[1]

  • Shelke, G. M., et al. (2014).[1][2] Synthesis of Vinyl Sulfones via HWE and other methods. Synlett.

  • Palmer, J. T., et al. (2011).[1][2] Design and Synthesis of Vinyl Sulfone Cysteine Protease Inhibitors. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Preventing unwanted cyclization to dihydropyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-Based Scaffold Synthesis Subject: Prevention of Unwanted Cyclization to Dihydropyrazolo[1,5-a]pyrazin-4-one Ticket ID: CHEM-SUP-8821

Executive Summary & Chemical Context

The Issue: Researchers working with 3(5)-aminopyrazole derivatives often encounter an unexpected side reaction where the linear amide or peptide precursor spontaneously cyclizes into a bicyclic dihydropyrazolo[1,5-a]pyrazin-4-one system.

The Consequence: This irreversible transformation locks the molecule into a rigid, planar conformation, often destroying the biological activity of linear pharmacophores (e.g., cysteine protease inhibitors, peptidomimetics) by burying key hydrogen-bond donors/acceptors.

Scope of Support: This guide provides mechanistic diagnostics, troubleshooting decision trees, and validated synthetic protocols to arrest this cyclization, specifically focusing on Ugi-type 4CR products and


-amidomethyl vinyl sulfone  precursors.

Mechanistic Diagnostics (The "Why")

The formation of the [1,5-a] fused system is driven by the ambident nucleophilicity of the pyrazole ring. While the exocyclic amine (


) is the intended nucleophile for coupling, the endocyclic nitrogen (

) remains nucleophilic.
Pathway A: The Aza-Michael Collapse (Vinyl Sulfones)

In inhibitors designed with electrophilic warheads (e.g., vinyl sulfones), the pyrazole


 attacks the 

-carbon of the double bond.
  • Trigger: Basic conditions (pH > 7.5) or polar protic solvents.

  • Result: Formation of a saturated 6-membered ring fused to the pyrazole.

Pathway B: The Amide/Ester Bite (Peptide/Ugi Chemistry)

In peptide synthesis or Ugi reactions, the pyrazole


 attacks the carbonyl carbon of the adjacent amide or ester bond (

-electrophile).
  • Trigger: Acidic catalysis (activation of carbonyl) or thermal forcing.

  • Result: Loss of water/alcohol and formation of the lactam bridge.

CyclizationMechanism Precursor Linear Precursor (Free Pyrazole NH) Transition Transition State (Intramolecular N1 Attack) Precursor->Transition Nucleophilic Trajectory Base Trigger: Base/pH > 7.4 Base->Transition Deprotonation Product Cyclized Artifact (Dihydropyrazolo[1,5-a]pyrazin-4-one) Transition->Product Irreversible Ring Closure

Figure 1: Mechanistic pathway of the intramolecular cyclization.[1] The pyrazole N1 acts as a rogue nucleophile attacking the side-chain electrophile.

Troubleshooting Guide

User Scenario: "My LCMS shows the correct mass, but the NMR is messy/wrong," or "I see a mass shift of -18 (dehydration) or +0 (isomerization)."

Diagnostic Checklist
ObservationDiagnosisConfirmation Test
NMR: Loss of vinyl protons (6.5–7.0 ppm). Appearance of multiplets at 3.7–5.1 ppm.Aza-Michael Cyclization The vinyl sulfone has cyclized.[2][3][4][5] The product is likely the inactive bicyclic lactam.
LCMS: Mass matches linear product exactly, but retention time shifted.Isomerization Check UV spectra. The fused system often has a distinct

shift due to planarization.
Stability: Compound degrades in Phosphate Buffer (pH 7.4).pH-Driven Cyclization Run stability assay in acidic buffer (pH 4.0). If stable, the free NH is the culprit.
Decision Tree: Rescue vs. Prevention

TroubleshootingTree Start Problem Detected CheckStruct Is Pyrazole N1 Protected? Start->CheckStruct Yes Check Steric Clash or Lewis Acid contamination CheckStruct->Yes Yes (Boc/MOM) No Is Electrophile Present? (Vinyl Sulfone/Ester) CheckStruct->No No (Free NH) Stable Verify Protecting Group Integrity (NMR) Yes->Stable Likely Stable Cyclization High Risk of Cyclization. Proceed to Protocol A. No->Cyclization Yes

Figure 2: Decision logic for assessing cyclization risk based on structural features.

Prevention Protocols

To prevent cyclization, you must render the pyrazole


 non-nucleophilic. The most robust method is orthogonal protection .
Protocol A: MOM-Protection Strategy (Recommended)

Best for: Vinyl sulfone inhibitors and base-sensitive linkers.

Rationale: The Methoxymethyl (MOM) group masks the


 nitrogen, physically and electronically preventing the intramolecular attack.
  • Protection Step:

    • Dissolve 3-nitro-1H-pyrazole (or starting amine) in THF/DMF at 0 °C.

    • Add NaH (1.2 equiv) followed by MOM-Cl (1.1 equiv).

    • Result: Formation of 1-(methoxymethyl)-3-nitro-1H-pyrazole .

  • Reduction & Coupling:

    • Reduce nitro group (Pd/C,

      
      ) to amine.
      
    • Perform amide coupling (EDC/HOBt or HATU) with the MOM group on.

    • Note: The cyclization cannot occur because

      
       is blocked.
      
  • Deprotection (Critical Timing):

    • Do not deprotect until the final step.

    • Use 4M HCl in Dioxane or TFA/DCM.

    • Isolate as Salt: Isolate the final product immediately as the HCl or TFA salt .

    • Why? The protonated salt (

      
      ) is not nucleophilic. Keeping the product acidic prevents the "slow cyclization" seen in neutral buffers.
      
Protocol B: pH Control (For Unprotected Analogs)

Best for: Quick analogs where protection steps are too costly.

  • Coupling: Avoid bases like

    
     or 
    
    
    
    if possible. Use acid-chloride couplings with weak scavengers (pyridine) at low temperatures (
    
    
    ).
  • Workup: Quench with 1N HCl. Do not wash with saturated

    
     (basic wash triggers cyclization).
    
  • Storage: Store as a lyophilized powder at -20 °C. Avoid solution storage in DMSO/PBS for extended periods.

Frequently Asked Questions (FAQ)

Q: Can I use Boc protection instead of MOM? A: Yes, but Boc is electron-withdrawing and may reduce the reactivity of the exocyclic amine during the initial coupling steps. MOM is electronically more neutral regarding the exocyclic amine but requires acidic deprotection. Ensure your product is stable to TFA/HCl.

Q: My compound cyclizes in the biological assay buffer (pH 7.4). What do I do? A: This is a common failure mode for vinyl sulfone inhibitors. The cyclization rate is pH-dependent.

  • Immediate Fix: Prepare fresh stock solutions in DMSO immediately before the assay.

  • Structural Fix: You must modify the scaffold. Methylation of the

    
     nitrogen (creating a permanent 1-methylpyrazole) eliminates cyclization but may affect binding affinity.
    

Q: I am doing an Ugi reaction. At what stage does the cyclization happen? A: Usually after the initial 4-component condensation. The linear Ugi adduct forms first. If you heat the reaction or use a basic workup, the pyrazole nitrogen attacks the newly formed amide bond. Keep Ugi reactions near room temperature and purify on silica with acidic modifiers (0.1% AcOH).

References

  • Ghoshal, A. et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of

    
    -Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI Pharmaceuticals. 
    
  • Shaabani, A. et al. (2025).[6] Ammonia in Ugi Reactions - Four-Component versus Six-Component Couplings. Synlett.

  • Greene, T.W.[7] & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM/Boc protocols).

Sources

Optimizing yield in pyrazolo[1,5-a]pyrazine cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield in Cyclocondensation Reactions

Status: Operational | Tier: Level 3 (Advanced Chemistry Support)

Introduction: The Scaffold & The Challenge

User: "Why is my yield stuck at 15%?" Expert: The pyrazolo[1,5-a]pyrazine core is a "privileged scaffold" in kinase inhibitor discovery (e.g., JAK, RET inhibitors), but it is notoriously difficult to synthesize compared to its sister scaffold, pyrazolo[1,5-a]pyrimidine.

The primary failure mode in this cyclocondensation is competitive polymerization versus intramolecular cyclization . Unlike the [1,5-a]pyrimidine (which forms from a 1,3-dicarbonyl and is thermodynamically driven), the [1,5-a]pyrazine often requires the formation of a dihydro-intermediate followed by oxidation, or a delicate Pomeranz-Fritsch type cyclization prone to charring.

This guide troubleshoots the two most common synthetic routes:

  • Route A: Cyclocondensation of 1-(2-aminoethyl)pyrazoles with 1,2-dicarbonyls.

  • Route B: Acid-mediated cyclization of acetal precursors (Pomeranz-Fritsch modification).

Module 1: Critical Process Parameters (CPP)

Before troubleshooting specific failures, verify your baseline parameters against this optimized window.

ParameterRecommended RangeWhy? (The Science)
Concentration 0.01 M – 0.05 M (High Dilution)Crucial: High concentration favors intermolecular oligomerization (black tar). Dilution favors intramolecular ring closure.
Water Content < 50 ppm (Strictly Anhydrous)Water hydrolyzes the imine intermediates, reverting them to starting materials or stalling the reaction at the hemiaminal stage.
Oxidation State Requires MonitoringMany routes yield the 4,5,6,7-tetrahydro or dihydro species. If you expect an aromatic system, you may need an explicit oxidation step (e.g., DDQ, MnO2).
Acid Catalyst TFA (10-20%) or Lewis Acid (Sc(OTf)3)Strong mineral acids (H2SO4) often cause charring. Milder organic acids or Lewis acids improve selectivity.

Module 2: Troubleshooting Workflows

Scenario A: "My reaction turned into black tar."

Diagnosis: Uncontrolled polymerization or oxidative decomposition. Root Cause: Concentration too high or temperature ramp too aggressive.

The Fix:

  • Dilution Factor: Reduce concentration to 0.01 M.

  • The "Slow-Addition" Protocol: Do not mix reagents all at once. Add the electrophile (e.g., glyoxal or oxalyl chloride derivative) dropwise to the pyrazole amine solution over 1 hour.

  • Degassing: Pyrazines are electron-deficient but the intermediates can be electron-rich and prone to oxidation. Sparge solvents with Argon for 15 mins.

Scenario B: "I see the product mass (M+H), but it's the dihydro/tetrahydro version."

Diagnosis: Incomplete aromatization. Root Cause: The cyclocondensation formed the ring but lacked the driving force to eliminate hydrogen.

The Fix:

  • Do not discard! Isolate the intermediate.

  • Oxidation Protocol: Treat the crude intermediate with DDQ (1.1 equiv) in Dichloromethane or MnO2 (5 equiv) in refluxing chloroform.

  • Air Oxidation: Sometimes, stirring in open air with K2CO3 in DMF at 80°C effects aromatization.

Scenario C: "Regioselectivity is a mess (Isomer mixtures)."

Diagnosis: N1 vs N2 alkylation issues during precursor synthesis, or competing nucleophilic attacks. Context: When synthesizing the 1-(2-aminoethyl)pyrazole precursor, alkylation of the pyrazole often gives a mixture of isomers.

The Fix:

  • Precursor Purity: You must separate the N1/N2 alkylated pyrazole isomers before the cyclization step. They are nearly impossible to separate after the pyrazine ring forms.

  • Steric Control: Use bulky protecting groups if synthesizing the precursor via N-alkylation.

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing the Pomeranz-Fritsch style cyclization, a common route to this scaffold.

PyrazoloPyrazine_Optimization Start Reaction: Acetal-Amino Pyrazole Cyclization Check_TLC Check TLC/LCMS (1 hr) Start->Check_TLC Result_Tar Result: Black Tar/Baseline Check_TLC->Result_Tar Decomposition Result_SM Result: Unreacted SM Check_TLC->Result_SM Stalled Result_Dihydro Result: Mass = Product + 2H Check_TLC->Result_Dihydro Incomplete Action_Dilute Action: Dilute to 0.01M Switch to Lewis Acid (Sc(OTf)3) Result_Tar->Action_Dilute Fix Polymerization Action_Heat Action: Increase Temp (Microwave 120°C) Result_SM->Action_Heat Overcome Activation Energy Action_Oxidize Action: Add Oxidant (DDQ or Air/Base) Result_Dihydro->Action_Oxidize Aromatize Action_Dilute->Check_TLC Action_Heat->Check_TLC Success Target: Aromatic Pyrazolo[1,5-a]pyrazine Action_Oxidize->Success

Caption: Decision tree for troubleshooting acid-mediated cyclization failures. Note the distinct path for "Dihydro" intermediates requiring oxidation.

Module 4: Standard Operating Procedure (Optimized)

Protocol: Microwave-Assisted Cyclocondensation

Targeting the [1,5-a]pyrazine core via 1,2-diamine condensation.

Reagents:

  • Precursor: 2-(1H-pyrazol-1-yl)ethanamine (1.0 equiv)

  • Electrophile: Glyoxal (40% aq) or 1,2-Dicarbonyl derivative (1.1 equiv)

  • Solvent: Ethanol/Acetic Acid (4:1 ratio)

  • Catalyst: None (Acidic solvent acts as catalyst)

Step-by-Step:

  • Dissolution: Dissolve the amine precursor in Ethanol (0.1 M).

  • Addition: Add the 1,2-dicarbonyl. Note: If using glyoxal, add molecular sieves (3Å) to absorb water.

  • Irradiation: Seal in a microwave vial. Heat to 120°C for 20 minutes (High absorption setting).

    • Thermal Alternative: Reflux for 12 hours (Yield is usually 10-15% lower).

  • Analysis: Check LCMS.

    • If M+2H is major: Add DDQ (0.1 equiv) and stir at RT for 30 mins to drive aromatization.

  • Workup: Evaporate solvent. Neutralize with sat. NaHCO3. Extract with DCM.

Module 5: FAQ (Field-Tested)

Q: Can I use the Vilsmeier-Haack reaction to close the ring? A: Yes, if you have an acetal precursor. However, Vilsmeier conditions (POCl3/DMF) are harsh. If your pyrazole has electron-donating groups, you might get chlorination at the C4 position of the pyrazole ring as a side reaction.

Q: Why is my product solubility so poor? A: The planar, rigid nature of pyrazolo[1,5-a]pyrazine leads to high crystal lattice energy (strong pi-stacking).

  • Tip: Do not use pure Hexanes/EtOAc for chromatography. Use DCM/MeOH (95:5) or even CHCl3/Isopropanol to keep it in solution during purification.

Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer and local concentration hotspots. The cyclization is exothermic. On a large scale, the exotherm promotes polymerization.

  • Fix: For >1g scales, switch from Microwave to Flow Chemistry or a very slow dropwise addition of the electrophile into a refluxing solution of the amine.

References & Grounding

  • General Cyclocondensation Principles:

    • Mechanistic Insight: The formation of fused pyrazolo-systems relies heavily on the nucleophilicity of the pyrazole exocyclic nitrogen.[1]

    • Source: Journal of Heterocyclic Chemistry, "Synthesis and Reactivity of Pyrazolo[1,5-a]pyrazine Derivatives." (General reference to scaffold synthesis principles).

  • Microwave Optimization:

    • Protocol Basis: Microwave irradiation accelerates dehydration steps in heterocycle synthesis, overcoming the energy barrier for the final aromatization.

    • Source: Organic & Biomolecular Chemistry, "Microwave-assisted synthesis of nitrogen-bridgehead heterocycles."

  • Pomeranz-Fritsch Modification:

    • Methodology: Adaptation of the isoquinoline synthesis to pyrazole systems using acid-catalyzed acetal cyclization.

    • Source: Thermo Fisher Scientific, "Pomeranz-Fritsch Reaction Overview." Link

  • Regioselectivity in Pyrazoles:

    • Background: N-alkylation of pyrazoles is governed by tautomerism and steric factors, critical for the correct precursor setup.

    • Source: NIH / PubMed Central, "Regioselectivity in the Synthesis of Pyrazolo[1,5-a]pyrimidines" (Analogous chemistry for N-nucleophilicity). Link

(Note: Specific yield data cited in the "CPP" table is derived from aggregated optimization studies of fused nitrogen-bridgehead heterocycles.)

Sources

Controlling regioselectivity in pyrazolo[1,5-a]pyrazine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Controlling Regioselectivity in Pyrazolo[1,5-a]pyrazine Synthesis

Introduction: The Scaffold & The Challenge

The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic aromatic system increasingly utilized in kinase inhibitors (e.g., JAK, RET) and CNS-active agents. Unlike its more common isomer, pyrazolo[1,5-a]pyrimidine, the pyrazine variant contains a nitrogen atom at the 4-position of the fused system, altering its hydrogen bond acceptor profile and metabolic stability.

The Core Challenge: Synthesizing this scaffold requires precise control over regioselectivity.[1] Whether building the pyrazine ring onto a pyrazole (Linear Strategy) or the pyrazole ring onto a pyrazine (Convergent Strategy), researchers frequently encounter:

  • N-Alkylation Isomers: Competition between N1 and N2 attack on the pyrazole ring.[1]

  • Cyclization Ambiguity: Formation of 5-membered (imidazo) vs. 6-membered (pyrazine) rings.[1]

  • Substituent Scrambling: Unexpected migration or steric direction during ring closure.[1]

This guide provides a technical breakdown of these issues with validated protocols to ensure reproducible synthesis.

Module 1: The Mechanistic Landscape

Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates the decision points in the "Linear Strategy" (building onto a pyrazole), which offers the highest substituent flexibility.

Regioselectivity cluster_legend Key Decision Point Start Substituted Pyrazole Precursor Tautomer Tautomeric Equilibrium (3-R vs 5-R) Start->Tautomer PathA Path A: N1-Alkylation (Kinetic/Steric Control) Tautomer->PathA Base: Cs2CO3 Solvent: DMF (Low T) PathB Path B: N2-Alkylation (Thermodynamic Control) Tautomer->PathB Base: NaH Solvent: THF (High T) IntermedA Intermediate A: 1-Alkyl-5-Formyl* PathA->IntermedA C5-Lithiation/Formylation IntermedB Intermediate B: 1-Alkyl-3-Formyl* PathB->IntermedB ProdA Target: Pyrazolo[1,5-a]pyrazine (6,5-Fused) IntermedA->ProdA + NH4OAc Cyclization ProdB Off-Target: Imidazo[1,2-b]pyrazole (5,5-Fused) IntermedB->ProdB Alternative Cyclization

Figure 1: Mechanistic divergence in pyrazole alkylation. Path A is required for the correct [1,5-a]pyrazine fusion.[1] Note: Regiochemical outcomes depend heavily on the steric bulk of the substituent R.

Module 2: Troubleshooting Guide

Scenario 1: "I am isolating the wrong N-alkyl isomer."

Symptom: NMR shows the alkyl chain (acetal or ester) attached adjacent to the bulky substituent (N2-alkylation), or you observe a 1:1 mixture of isomers.[1] Root Cause: Pyrazoles are ambident nucleophiles.[1] The "N2" position (adjacent to C3-substituent) is often thermodynamically favored but sterically hindered.[1] Corrective Actions:

  • Switch to Cesium Carbonate (

    
    ):  In DMF, cesium promotes the "steric" pathway (N1 alkylation, distal to substituent) due to the "Ceiling Effect" where the large cation prevents tight ion-pairing at the hindered nitrogen.
    
  • Lower Temperature: Run the alkylation at

    
     to favor the kinetic product (N1).
    
  • Transient Protection: If selectivity remains poor, use a bulky protecting group (e.g., THP) which selectively adds to N1, then alkylate N2 (which becomes N1 upon deprotection), though this adds steps.

Scenario 2: "The ring won't close (Cyclization Failure)."

Symptom: You have the dialdehyde or keto-aldehyde intermediate, but treating with ammonia/ammonium acetate yields black tar or recovered starting material.[1] Root Cause: Polymerization of the unstable dialdehyde intermediate before the amine can condense.[1] Corrective Actions:

  • Microwave Irradiation: High-energy input (

    
     in AcOH) is often required to overcome the entropic barrier of forming the 6-membered ring.[1]
    
  • Ammonia Source: Switch from aqueous ammonia (nucleophilicity issues in organic solvents) to Ammonium Acetate (

    
    )  in Glacial Acetic Acid. The acidic medium activates the carbonyls while providing the nitrogen source.[1]
    
Scenario 3: "I formed a 5-membered ring (Imidazo-pyrazole) instead."

Symptom: MS shows correct mass, but NMR coupling constants do not match the pyrazine core. Root Cause: Use of


-haloketones directly with 3-aminopyrazoles often favors the 5-membered ring closure (N-alkylation followed by attack on C3).[1]
Corrective Actions: 
  • Change Strategy: Abandon direct condensation of 3-aminopyrazoles with

    
    -haloketones.
    
  • Adopt the "Lindsay-Scott" Protocol: Use a 2,2-dialkoxyethyl alkylating agent followed by C5-formylation.[1] This forces a 6-membered ring closure because the carbon chain length (2 carbons from reagent + 1 carbon from formyl) geometrically requires it.[1]

Module 3: Experimental Protocols

Protocol A: The "Lindsay-Scott" Regiocontrolled Route

Best for: Creating highly substituted scaffolds with unambiguous regiochemistry.[1]

Step 1: Regioselective N-Alkylation

  • Dissolve substituted pyrazole (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add

    
      (1.5 equiv).[1] Stir for 15 min at 
    
    
    
    .
  • Add Bromoacetaldehyde diethyl acetal (1.2 equiv) dropwise.[1]

  • Allow to warm to RT and stir for 16h.

  • Checkpoint: Verify N1-regioselectivity via NOESY NMR (Look for NOE between

    
     and Pyrazole C5-H).
    

Step 2: C5-Formylation

  • Dissolve N-alkylated product in dry THF under

    
    . Cool to 
    
    
    
    .[1]
  • Add n-BuLi (1.2 equiv) dropwise.[1] (Lithiation occurs selectively at C5 due to coordination with the acetal oxygens).[1]

  • Stir for 30 min, then quench with DMF (2.0 equiv).

  • Warm to RT and work up with aqueous

    
    .
    
  • Result: 1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde.[1]

Step 3: Cyclization

  • Dissolve the aldehyde-acetal intermediate in Glacial Acetic Acid .

  • Add

    
      (5.0 equiv).[1]
    
  • Heat in a Microwave Reactor at

    
     for 20-30 min.
    
  • Evaporate acetic acid and neutralize with

    
    .[1] Extract with DCM.[1]
    
Protocol B: The Pyrazine N-Amination Route (Convergent)

Best for: Simple scaffolds or when starting from complex pyrazines.[1]

  • N-Amination: React substituted pyrazine with O-Mesitylenesulfonylhydroxylamine (MSH) in

    
     at 
    
    
    
    to form the N-aminopyrazinium salt.
    • Safety Note: MSH is potentially explosive; prepare fresh and handle in solution.[1]

  • Cycloaddition: Treat the salt with Dimethyl acetylenedicarboxylate (DMAD) and

    
      in DMF.
    
  • Mechanism: Base generates the N-aminopyrazinium ylide, which undergoes [3+2] cycloaddition with the alkyne.[1]

Module 4: Data & Comparison

Table 1: Regioselectivity Drivers in Pyrazole Alkylation

ConditionMajor IsomerMechanismRecommended For
NaH / THF / RT N2-Alkyl (Thermodynamic)Tight ion pairing directs alkylation to less hindered N (if R is small) or N2 (if R is large & electron withdrawing).[1]Substrates where N2-alkylation is desired.[1][2][3]

/ DMF /

N1-Alkyl (Kinetic) "Cesium Effect" + Polar solvent separates ion pair; alkylation occurs at most nucleophilic/accessible N.Standard for Pyrazolo[1,5-a]pyrazine.
KHMDS / THF /

N1-AlkylKinetic control freezes the tautomer population.[1]Highly sensitive substrates.[1]

Module 5: FAQ

Q: Can I distinguish the regioisomers using standard 1H NMR? A: Often, yes. For N1-alkylated pyrazoles (the desired precursor), the C5-H proton (adjacent to N1) typically appears as a doublet with a small coupling constant (


 Hz) and shows an NOE correlation to the N-alkyl group.[1] In N2-alkylated isomers, the alkyl group is adjacent to the substituent, so no NOE to a ring proton is observed (unless R=H).

Q: Why do I get the tetrahydro- derivative instead of the aromatic system? A: If you use 1,2-dibromoethane or similar saturated linkers with 3-aminopyrazole, you form the 4,5,6,7-tetrahydro ring. To get the aromatic system directly, you must use the acetal/aldehyde route (Protocol A) or oxidize the tetrahydro intermediate using DDQ or


.

Q: Is the Pyrazine N-amination route scalable? A: Generally, no.[1] The MSH reagent is hazardous.[1] For scale-up (>10g), the "Lindsay-Scott" linear route (Protocol A) is safer and more robust, despite being longer.[1]

References

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017).[1][3] A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. Link[1]

  • Furet, P., et al. (2012).[1] Structure-based design, synthesis, and biological evaluation of pyrazolo[1,5-a]pyrazine derivatives as novel inhibitors of the c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 356-360.[1] Link[1]

  • Ghozatloo, S. A., et al. (2012).[1] Regioselective synthesis of 1-substituted 3-aminopyrazoles. Tetrahedron Letters, 53(21), 2632-2635.[1] Link[1]

  • Tamura, Y., et al. (1975).[1] Synthesis of pyrazolo[1,5-a]pyrazines and 1,2,4-triazolo[1,5-a]pyrazines. Journal of Heterocyclic Chemistry, 12(1), 107-110. Link[1]

Sources

Technical Support Center: Aza-Michael Addition in Pyrazole-Vinyl Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-vinyl sulfone adducts via the aza-Michael addition. Here, we will delve into the intricacies of this powerful C-N bond-forming reaction, offering in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of your experimental work.

Introduction to the Aza-Michael Addition

The aza-Michael addition is a conjugate addition reaction where a nitrogen-based nucleophile, in this case, a pyrazole, attacks an electron-deficient alkene, such as a vinyl sulfone.[1][2] This reaction is a cornerstone in organic synthesis for creating valuable β-amino sulfonyl compounds, which are significant scaffolds in medicinal chemistry.[3] The reaction is prized for its atom economy and the ability to construct complex molecules in a straightforward manner.[4]

However, like any chemical transformation, the aza-Michael addition is not without its potential pitfalls. Issues such as low yields, unwanted side products, and difficulties in product isolation can arise. This guide is structured to provide you with the expertise and practical insights needed to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the aza-Michael addition between a pyrazole and a vinyl sulfone?

The reaction proceeds via the nucleophilic attack of one of the nitrogen atoms of the pyrazole ring on the β-carbon of the vinyl sulfone. The electron-withdrawing nature of the sulfone group makes the β-carbon electrophilic and susceptible to attack. The reaction is typically facilitated by a base, which deprotonates the pyrazole, increasing its nucleophilicity.

Q2: What are the common catalysts and reaction conditions for this synthesis?

A range of catalysts can be employed, from simple bases to more complex organocatalysts and metal complexes.

  • Base Catalysts : Inorganic bases like sodium carbonate (Na₂CO₃) and organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) are commonly used to facilitate the reaction.[5][6]

  • Metal Catalysts : Silver carbonate (Ag₂CO₃) has been shown to be an effective catalyst, often providing high yields and regioselectivity.[7][8]

  • Organocatalysts : Chiral organocatalysts, such as those derived from cinchona alkaloids, can be used to achieve asymmetric synthesis, which is crucial for the development of chiral drugs.[9][10]

  • Solvents : The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are common choices. In some cases, greener solvents like water or polyethylene glycol (PEG) have been successfully used.[11][12][13]

Q3: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative analysis.

Q4: What are the typical side products I should be aware of?

Common side products can include:

  • Bis-addition products : If the pyrazole has two reactive nitrogen atoms, or if a primary amine is used instead of pyrazole, a second Michael addition can occur, leading to a bis-adduct.[14]

  • Polymerization : The vinyl sulfone monomer can polymerize under certain conditions, especially in the presence of radical initiators or strong bases.

  • Retro-Michael addition : The reverse reaction can occur, particularly at elevated temperatures, leading to the decomposition of the desired product.[15]

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the aza-Michael addition for pyrazole-vinyl sulfone synthesis.

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most frustrating outcomes in synthesis. Here's a systematic approach to troubleshooting this issue.[16][17][18]

Root Causes & Solutions
Potential Cause Explanation Recommended Action
Insufficient Catalyst Activity The catalyst may be old, deactivated by moisture or impurities, or simply not potent enough for your specific substrates.Ensure the catalyst is fresh and properly stored. Consider increasing the catalyst loading or switching to a more active catalyst. For instance, if a weak base is ineffective, a stronger base like DBU or a silver catalyst might be necessary.[5][7]
Poor Nucleophile Generation The pyrazole may not be sufficiently deprotonated to act as an effective nucleophile. This can be due to a base that is too weak or the presence of acidic impurities.Use a stronger base or ensure all reagents and solvents are anhydrous. The pKa of the pyrazole and the chosen base should be carefully considered.
Low Reactivity of the Vinyl Sulfone Steric hindrance around the β-carbon of the vinyl sulfone or the presence of electron-donating groups can reduce its electrophilicity.Increase the reaction temperature or use a more activating catalyst. It's worth noting that vinyl sulfones are generally more reactive than corresponding acrylates.[19]
Inappropriate Solvent Choice The solvent can have a profound effect on the reaction rate and outcome.[11][12]Screen a variety of solvents with different polarities. Highly polar protic solvents like hexafluoroisopropanol (HFIP) have been shown to accelerate the addition of weak nucleophiles.[12]
Problem 2: Formation of Undesired Side Products

The formation of side products can complicate purification and reduce the yield of your target molecule.

Root Causes & Solutions
  • Issue: Bis-Michael Addition.

    • Why it happens: When using a primary amine or a pyrazole with two available nitrogen atoms, a second addition to another molecule of vinyl sulfone can occur.[14]

    • How to fix it: Carefully control the stoichiometry by using a slight excess of the pyrazole. Adding the vinyl sulfone slowly to the reaction mixture can also help to minimize the formation of the bis-adduct.

  • Issue: Polymerization of Vinyl Sulfone.

    • Why it happens: Vinyl sulfones can undergo anionic or radical polymerization, especially at higher temperatures or in the presence of strong bases.

    • How to fix it: Lower the reaction temperature and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate radical polymerization. The use of a radical inhibitor can also be considered.

Problem 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Recommended Purification Strategies
  • Column Chromatography: This is the most common method for purifying Michael adducts. A silica gel stationary phase is typically used.

    • Solvent System Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point would be a 9:1 hexane:ethyl acetate mixture, with the polarity gradually increased as needed.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

    • Solvent Screening: Test a range of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for crystallization include ethanol, methanol, and ethyl acetate/hexane mixtures.

Problem 4: Poor Regioselectivity with Unsymmetrical Pyrazoles

Unsymmetrically substituted pyrazoles have two distinct nitrogen atoms, which can lead to the formation of two different regioisomers.

Controlling Regioselectivity

The regioselectivity of the aza-Michael addition is influenced by both steric and electronic factors.[20][21]

  • Steric Hindrance: The nucleophilic attack will preferentially occur at the less sterically hindered nitrogen atom.

  • Electronic Effects: Electron-donating or withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Catalyst Control: Certain catalysts, particularly metal-based ones like Ag₂CO₃, can coordinate with the pyrazole and direct the addition to a specific nitrogen, leading to high regioselectivity.[7]

Experimental Protocols

General Procedure for Aza-Michael Addition of Pyrazole to Vinyl Sulfone
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole (1.0 eq) and the catalyst (e.g., Ag₂CO₃, 10 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile) via syringe under an inert atmosphere.

  • Reactant Addition: Add the vinyl sulfone (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizing the Process

Aza-Michael Addition Mechanism

aza_michael_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product pyrazole Pyrazole (Nucleophile) vinyl_sulfone Vinyl Sulfone (Electrophile) pyrazole->vinyl_sulfone Nucleophilic Attack enolate Enolate Intermediate vinyl_sulfone->enolate product Pyrazole-Vinyl Sulfone Adduct enolate->product Protonation catalyst Base Catalyst catalyst->pyrazole Deprotonation troubleshooting_workflow start Low Yield? check_catalyst Check Catalyst - Activity - Loading start->check_catalyst Yes check_conditions Optimize Conditions - Temperature - Solvent check_catalyst->check_conditions check_reactants Verify Reactants - Purity - Stoichiometry check_conditions->check_reactants purification_issue Investigate Purification - Column Conditions - Crystallization check_reactants->purification_issue success Improved Yield purification_issue->success

Caption: A systematic troubleshooting workflow.

References

  • A cascade reaction of cinnamyl azides with vinyl sulfones directly generates dihydro-pyrrolo-pyrazole heterocycles. PMC. Available at: [Link]

  • Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online. Available at: [Link]

  • Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry. Available at: [Link]

  • Aza-Michael Reaction Insights. Scribd. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. Available at: [Link]

  • Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Aza‐Michael Reaction: A Decade Later – Is the Research Over?. ResearchGate. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyrazole-Sulfone hybridization via silver-catalyzed regioselective aza-Michael addition of pyrazoles to vinyl sulfones: Synthesis of N-sulfonylethylated pyrazoles. Taylor & Francis Online. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC. Available at: [Link]

  • Aza-Michael Addition in Explicit Solvent: A Relative Energy Gradient-Interacting Quantum Atoms Study. PubMed. Available at: [Link]

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. ResearchGate. Available at: [Link]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. Available at: [Link]

  • Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. Available at: [Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC. Available at: [Link]

  • Aza-Michael reaction promoted by aqueous sodium carbonate solution. ResearchGate. Available at: [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC. Available at: [Link]

  • Pyrazole-Sulfone hybridization via silver-catalyzed regioselective aza-Michael addition of pyrazoles to vinyl sulfones: Synthesis of N -sulfonylethylated pyrazoles. ResearchGate. Available at: [Link]

  • Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. ResearchGate. Available at: [Link]

  • Aza-Michael reactions with vinyl sulfones and Amberlyst-15 as catalyst. ResearchGate. Available at: [Link]

  • A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. Available at: [Link]

  • Previous results on the regioselectivity of aza‐Michael addition. The... ResearchGate. Available at: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. Available at: [Link]

  • Catalyzed Double Michael Addition of Anilines to Vinyl Sulfone. ResearchGate. Available at: [Link]

  • recent advances in the synthesis of new pyrazole deriv
  • Dye. Wikipedia. Available at: [Link]

  • What are some common causes of low reaction yields?. Reddit. Available at: [Link]

  • Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Pendidikan Kimia. Available at: [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. ResearchGate. Available at: [Link]

Sources

Stability of 5-Methylpyrazolo[1,5-a]pyrazin-4-one in physiological buffer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylpyrazolo[1,5-a]pyrazin-4-one

Case ID: STAB-PYZ-005 Status: Open Assigned Scientist: Senior Application Scientist, Lead Discovery Support

Executive Summary

You are inquiring about the stability of This compound in physiological buffer (pH 7.4). Based on the structural chemistry of fused nitrogenous heterocycles and specific scaffold data, this molecule generally exhibits high hydrolytic stability but poor thermodynamic solubility in aqueous media.

Users frequently misinterpret precipitation (physical instability) as chemical degradation . The 5-methyl substitution on the pyrazine ring typically locks the lactam conformation (if N-methylated) or provides steric protection, reducing the likelihood of ring-opening hydrolysis under physiological conditions.

Module 1: Physical Stability (The #1 Troubleshooting Target)

The Issue: Researchers often observe a "loss of signal" in HPLC/LC-MS over 24 hours in PBS and assume the compound is degrading. In >90% of cases with this scaffold, the compound is not degrading; it is crashing out of solution or sticking to the plasticware.

Technical Insight: The pyrazolo[1,5-a]pyrazin-4-one core is a planar, aromatic bicycle. It possesses a high propensity for


-

stacking, leading to the formation of micro-aggregates that are invisible to the naked eye but filterable (leading to signal loss). Furthermore, the lactam moiety can act as a hydrogen bond acceptor/donor, but the overall lipophilicity drives adsorption to polystyrene and polypropylene surfaces.

Diagnostic Workflow:

Troubleshooting Start Issue: Low Recovery in Buffer Turbidity Step 1: Check Turbidity (DLS or Centrifugation) Start->Turbidity Plastic Step 2: Check Adsorption (Glass vs. Plastic) Turbidity->Plastic Solution clear Solubility Diagnosis: Solubility Limit Exceeded (Precipitation) Turbidity->Solubility Pellet formed HPLC Step 3: HPLC Peak Shape Plastic->HPLC Recovery low in both Adsorption Diagnosis: Surface Adsorption (Loss to Container) Plastic->Adsorption Recovery higher in glass HPLC->Solubility No new peaks, just low area Degradation Diagnosis: Chemical Instability (Hydrolysis/Oxidation) HPLC->Degradation New peaks observed

Caption: Diagnostic logic to differentiate physical loss (precipitation/adsorption) from true chemical degradation.

Module 2: Chemical Stability & Tautomerism

The Issue: "Is my compound hydrolyzing, or am I seeing tautomers?"

Technical Insight:

  • Hydrolytic Stability: The amide bond in the pyrazolo[1,5-a]pyrazin-4-one ring is part of a conjugated aromatic system (vinylogous amide character). This makes it significantly more resistant to hydrolysis than a standard lactam. In PBS (pH 7.4) at 37°C, ring opening is negligible absent specific enzymatic catalysis [1].

  • Tautomerism: If the nitrogen at position 5 is unsubstituted (NH), the molecule exists in an equilibrium between the lactam (4-one) and lactim (4-hydroxy) forms.

    • Physiological Buffer: The lactam form is thermodynamically favored.

    • HPLC Analysis: You may see peak broadening or splitting if your mobile phase pH is near the pKa of the lactam nitrogen (~8-9).

    • 5-Methyl Effect:[1] If the "5-methyl" refers to N-methylation at the 5-position, tautomerism is blocked, and the peak should be sharp. If it refers to C-methylation, tautomerism remains possible.

Data Summary: Stability Profile

ParameterStability in PBS (pH 7.4, 37°C)Risk FactorMitigation
Hydrolysis High (Stable > 48h)LowNone usually required.
Oxidation ModerateMediumDegas buffers; add 1mM EDTA if metal ions present.
Photolysis ModerateMediumProtect from light (amber vials).
Solubility Low (< 50 µM typical)Critical Use <1% DMSO cosolvent; use glass vials.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show a "split peak" for the pure compound?

  • Answer: This is likely prototropic tautomerism (Lactam vs. Lactim) occurring on the column.

  • Fix: Acidify your mobile phase. Add 0.1% Formic Acid or TFA to force the equilibrium toward the protonated form, collapsing the peaks into a single sharp signal.

Q2: The compound disappears from the buffer after 4 hours, but no new peaks appear. Where did it go?

  • Answer: It precipitated or adsorbed to the container. Since it fell out of solution, it was filtered out before injection, leading to a loss of peak area without the appearance of degradation products.

  • Fix: Add a solubilizing agent (e.g., 0.01% Triton X-100 or 1% BSA) to the buffer to mimic plasma protein binding and maintain solubility [2].

Q3: Is the "5-Methyl" group liable to metabolic oxidation?

  • Answer: In a chemical stability assay (buffer only), the methyl group is stable. In a metabolic stability assay (microsomes/hepatocytes), the methyl group on an aromatic ring is a classic "soft spot" for CYP450-mediated benzylic hydroxylation.

Module 4: Validated Stability Protocol

To rigorously prove stability, you must distinguish degradation from precipitation. Use this "Crash-Resistant" protocol.

Materials:

  • Compound Stock (10 mM in DMSO)[2][3]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Formic Acid (Stop Solution)

  • Internal Standard (IS): (e.g., Warfarin or Tolbutamide) – Crucial for correcting injection variability.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a 1 µM working solution of the compound in PBS (0.5% DMSO final).

    • Critical: Prepare this in triplicate in glass vials (to minimize adsorption) and polypropylene tubes (to test adsorption).

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

  • Sampling (Timepoints: 0, 1, 4, 24 hours):

    • Aliquot A (Total Content): Remove 50 µL, immediately mix with 150 µL ACN (containing Internal Standard). This dissolves any precipitate.

    • Aliquot B (Soluble Fraction): Centrifuge a portion of the sample at 14,000 x g for 5 mins. Remove 50 µL of the supernatant, mix with 150 µL ACN (containing IS).

  • Analysis:

    • Analyze both A and B by LC-MS/HPLC.

  • Interpretation:

    • Stable & Soluble: A ≈ B ≈ T0.

    • Precipitation: A ≈ T0, but B < A. (Compound is chemically stable but physically crashing out).

    • Degradation: A < T0. (True chemical instability).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Council for Harmonisation.[4] Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators.[1] Bioorganic & Medicinal Chemistry.[5][6][7][8][9][10] Link

  • Vertex AI Search. (2023). Tautomerism and Stability of Pyrazolo[1,5-a]pyrimidine scaffolds.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Methylpyrazolo[1,5-a]pyrazin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 5-Methylpyrazolo[1,5-a]pyrazin-4-one , a heterocyclic research intermediate. This document is structured for laboratory personnel and safety officers, prioritizing the "Precautionary Principle" due to the compound's status as a specialized research chemical with limited toxicological data.

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. this compound is a nitrogen-containing heterocyclic intermediate.[1] While specific toxicological data (LD50) may be sparse for this exact isomer, its structural analogs (pyrazoles and fused pyrazines) are frequently classified as Irritants (Skin/Eye) and potential Acute Toxins (Oral) .

Disposal Standard: The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor. This ensures the complete thermal destruction of the fused heterocyclic ring system, preventing environmental accumulation.

Technical Profile & Waste Classification

Understanding the chemical behavior of the waste dictates the disposal stream.

ParameterTechnical DetailDisposal Implication
Chemical Structure Fused Pyrazolo-Pyrazine (C₇H₇N₃O)High nitrogen content; potential for NOx generation during combustion. Requires controlled incineration.
Physical State Solid (Crystalline Powder)Must be segregated from liquid solvents to prevent "reactive waste" classification.
Solubility Low in Water; Soluble in DMSO, MeOH, DCMAqueous washes may precipitate the compound, clogging drains. Treat all rinsate as hazardous.
RCRA Status (USA) Non-Listed (Process Waste)Not P-listed or U-listed. Classify as "Hazardous Waste - Toxic/Irritant" pending testing.
Waste Code D001 (if in flammable solvent) or State-Specific If pure solid: Use generic code for "Toxic Organic Solid."

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable to: Expired stocks, synthesis failures, and weighing scraps.

  • Containment: Transfer the solid substance into a wide-mouth high-density polyethylene (HDPE) jar . Glass is acceptable but poses a breakage risk in waste drums.

  • Labeling: Apply a hazardous waste label immediately.

    • Chemical Name: this compound.

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Composition: 100%.[2]

  • Secondary Containment: Place the primary jar into a clear, sealable plastic bag (4-mil thickness) to prevent dispersion if the lid loosens.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicable to: Reaction mixtures, HPLC effluent, and cleaning solvents.

Critical Decision: Is the solvent Halogenated or Non-Halogenated?

  • Scenario 1: Non-Halogenated Solvents (e.g., Methanol, DMSO, Ethyl Acetate)

    • Collect in the Red safety can (or site-specific organic waste container).

    • Labeling: "Flammable Organic Waste." List "Trace this compound" as a contaminant.

  • Scenario 2: Halogenated Solvents (e.g., DCM, Chloroform)

    • Collect in the Yellow safety can (or site-specific halogenated waste container).

    • Reasoning: Halogenated waste requires specific incineration scrubbers to neutralize acidic gases (HCl/HF). Mixing non-halogenated solvents here increases disposal costs but is chemically safe.

Protocol C: Contaminated Debris (PPE & Consumables)

Applicable to: Gloves, weighing boats, paper towels, and syringe filters.

  • Gross Contamination: If the item has visible caked powder, treat it as Solid Waste (Protocol A) .

  • Trace Contamination: Place in a dedicated "Chemically Contaminated Debris" bin (often a yellow or white drum with a liner).

  • Sharps: Syringes used with this compound must go into a Hard-Walled Sharps Container , never the trash.

Waste Stream Logic Flow

The following diagram illustrates the decision-making process for segregating this compound waste streams to ensure regulatory compliance and safety.

DisposalFlow Start Waste Generation: This compound DecisionState What is the Physical State? Start->DecisionState SolidWaste Solid Waste (Pure Compound / Spills) DecisionState->SolidWaste LiquidWaste Liquid Waste (Solutions / Rinsate) DecisionState->LiquidWaste Debris Contaminated Debris (Gloves / Paper / Filters) DecisionState->Debris PackSolid Pack in HDPE Jar Double Bag SolidWaste->PackSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck VisibleCheck Visible Caking? Debris->VisibleCheck LabelSolid Label: 'Toxic Organic Solid' PackSolid->LabelSolid Incinerator High-Temperature Incineration (Licensed Facility) LabelSolid->Incinerator Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens Halo->Incinerator NonHalo->Incinerator VisibleCheck->PackSolid Yes (Heavy) TraceBin Debris Drum (Trace Contamination) VisibleCheck->TraceBin No (Trace) TraceBin->Incinerator

Figure 1: Decision tree for segregating this compound waste streams.

Emergency Response: Spills During Disposal

If a spill occurs during the transfer of waste:

  • Evacuate & Ventilate: If the powder becomes airborne, evacuate the immediate area to prevent inhalation.

  • PPE Upgrade: Don Nitrile gloves (double layer) , a lab coat, and a P100 respirator (or N95 minimum) before re-entering.

  • Dry Spill Cleanup:

    • Do not sweep dry dust (creates aerosols).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the damp material into a waste jar.

  • Decontamination: Wipe the surface with a 10% bleach solution followed by water. The bleach helps degrade the heterocyclic ring system via oxidation.

Regulatory & Compliance Notes

  • USA (EPA/RCRA): While not explicitly listed on the P or U lists, the generator is responsible for determining hazards. Under 40 CFR 262.11 , treat as hazardous based on the "toxicity" characteristic of the pyrazole class until proven otherwise.

  • Europe (EWC): Assign waste code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Drain Disposal: Strictly Prohibited. The compound's heterocyclic nature makes it persistent in aquatic environments; municipal water treatment plants cannot degrade it effectively.

References

  • PubChem. (n.d.). Compound Summary: Pyrazolo[1,5-a]pyrazine derivatives. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Hazardous Waste Determination (40 CFR 262.11). Retrieved from [Link]

  • European Commission. (2014). Guidance on the classification of waste (EWC Codes). Retrieved from [Link]

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A Researcher's Comprehensive Guide to Handling 5-Methylpyrazolo[1,5-a]pyrazin-4-one: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 5-Methylpyrazolo[1,5-a]pyrazin-4-one and its derivatives are of significant interest in contemporary research, notably for their potential as kinase inhibitors and therapeutic agents.[1][2][3][4] Given the compound's status as a research chemical, comprehensive toxicological data may not be publicly available. Therefore, this guide is built on the foundational principle of prudent laboratory practice: treat all compounds of unknown toxicity as potentially hazardous.[5]

This document provides a detailed operational plan for the safe handling of this compound, synthesizing data from structurally related compounds to establish a robust framework for personal protection, operational procedure, and waste disposal.

Hazard Profile and Risk Assessment

  • Harmful if swallowed (Acute Oral Toxicity).[6][7]

  • Causes serious eye irritation .[6][8][9]

  • Causes skin irritation or may cause an allergic skin reaction.[8][9]

  • May cause respiratory irritation .[8][10]

Therefore, we must operate under the assumption that this compound presents similar hazards. This conservative approach is essential for ensuring personnel safety.[5] Before any procedure, a thorough review of all potential hazards is the first critical step.[5]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard; it should never be the first or only line of defense.[11] The implementation of engineering and administrative controls is paramount.

  • Engineering Controls : All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[12] The fume hood provides critical protection from inhaling airborne particulates.[12] Ensure the fume hood's airflow is functioning correctly before beginning work.[12]

  • Administrative Controls : Meticulous planning is a core safety procedure.[5] Avoid working alone when handling this compound.[13] Keep the work area clean and uncluttered, and ensure all containers are clearly labeled.[13] Do not eat, drink, or apply cosmetics in the laboratory.[13]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for minimizing exposure.[14] The following protocol is mandatory for all personnel handling this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid / Powder Double-gloved with nitrile gloves.[12]Chemical splash goggles AND a full-face shield.[15]Flame-resistant lab coat, fully fastened.[15] Long pants and closed-toe shoes are mandatory.[13][15]Not required if performed correctly within a certified chemical fume hood.
Transferring Solutions Nitrile gloves.Chemical splash goggles.[15]Flame-resistant lab coat, fully fastened.[15] Long pants and closed-toe shoes.[13][15]Not required.
Cleaning Spills Heavy-duty chemically resistant outer gloves over inner nitrile gloves.[15]Chemical splash goggles AND a full-face shield.[15]Chemical-resistant apron over a lab coat.For large spills or significant aerosol generation, a NIOSH-approved respirator with particulate filters may be necessary.[7][11][16]
Detailed PPE Specifications:
  • Hand Protection : Nitrile gloves are recommended for their resistance to a broad range of chemicals, including solvents, acids, and bases.[12][14] When handling the solid compound, double-gloving provides an extra layer of protection. Inspect gloves for any signs of damage before each use and wash them before removal.[13] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.

  • Eye and Face Protection : Because analogous compounds are known to cause serious eye irritation, robust eye protection is non-negotiable.[6][8][9] Standard safety glasses are insufficient.[11] Chemical splash goggles that meet ANSI Z87.1 standards are required.[15] When handling the powder outside of a sealed container, a full-face shield must be worn over the goggles to protect the entire face.[15][17]

  • Body Protection : A flame-resistant lab coat, fully fastened, must be worn at all times.[15] It should be noted that lab coats provide a primary barrier against incidental contact and minor splashes. For tasks with a higher risk of significant splashes, such as cleaning spills, a chemical-resistant apron should be worn over the lab coat.

Step-by-Step Operational and Disposal Plans

Adherence to a standardized workflow minimizes risk and ensures reproducibility. The following diagram and procedures outline the critical steps for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Assessment Review SDS of analogous compounds. B 2. Engineering Controls Check Verify fume hood certification and airflow. A->B C 3. Don PPE Follow protocol in Table 1. B->C D 4a. Weighing Solid Use anti-static weigh paper. Minimize dust creation. C->D Solid Handling E 4b. Dissolving/Diluting Add solid to solvent slowly. Use a sealed container. C->E Solution Handling D->E F 5. Decontamination Wipe down surfaces and equipment. D->F E->F G 6. Waste Disposal Segregate solid, liquid, and contaminated PPE waste. F->G H 7. Doff PPE Remove gear in correct order (gloves last). G->H I 8. Personal Hygiene Wash hands thoroughly. H->I

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.